Product packaging for 5-Ethylnonan-5-ol(Cat. No.:CAS No. 5340-51-2)

5-Ethylnonan-5-ol

Cat. No.: B15486930
CAS No.: 5340-51-2
M. Wt: 172.31 g/mol
InChI Key: JLLWXWTZAZXXGN-UHFFFAOYSA-N
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Description

5-Ethylnonan-5-ol is a useful research compound. Its molecular formula is C11H24O and its molecular weight is 172.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24O B15486930 5-Ethylnonan-5-ol CAS No. 5340-51-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5340-51-2

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

5-ethylnonan-5-ol

InChI

InChI=1S/C11H24O/c1-4-7-9-11(12,6-3)10-8-5-2/h12H,4-10H2,1-3H3

InChI Key

JLLWXWTZAZXXGN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(CCCC)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tertiary Alcohols: 5-Ethylnonan-5-ol as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tertiary alcohols, with a specific focus on 5-Ethylnonan-5-ol. The document details the primary synthetic methodologies, experimental protocols, and data interpretation relevant to researchers in organic synthesis and drug development.

Introduction to Tertiary Alcohols and Their Significance

Tertiary alcohols are organic compounds in which a hydroxyl group (-OH) is attached to a carbon atom that is bonded to three other carbon atoms. This structural motif is prevalent in a wide array of natural products, pharmaceuticals, and specialty chemicals. The unique steric and electronic properties of tertiary alcohols make them valuable intermediates in the synthesis of complex molecules, contributing to the development of new therapeutic agents and advanced materials. This compound serves as a representative example of a simple, acyclic tertiary alcohol, the synthesis of which illustrates fundamental principles of carbon-carbon bond formation.

Primary Synthetic Routes to this compound

The most common and efficient method for the synthesis of tertiary alcohols like this compound is the Grignard reaction.[1] This powerful organometallic reaction involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to a carbonyl compound.[1] For the synthesis of this compound, two principal retrosynthetic disconnections can be envisioned, leading to two viable synthetic pathways.

Route A: Grignard Reaction with a Ketone

This route involves the reaction of a ketone, nonan-5-one, with an ethyl Grignard reagent, such as ethylmagnesium bromide. The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product, this compound.[2]

Route B: Grignard Reaction with an Ester

An alternative approach utilizes an ester, such as ethyl pentanoate, and an excess of an ethyl Grignard reagent.[3] In this case, the first equivalent of the Grignard reagent adds to the ester carbonyl, forming a ketone intermediate after the elimination of the ethoxide leaving group. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol.[3][4] It is crucial to use at least two equivalents of the Grignard reagent to ensure the complete conversion of the ester to the tertiary alcohol.[3]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound via the two routes described above. It is imperative that all reactions involving Grignard reagents are carried out under strictly anhydrous (water-free) conditions, as even trace amounts of water will quench the Grignard reagent.[5] All glassware should be thoroughly dried, and anhydrous solvents must be used.

General Protocol for Grignard Reagent Preparation (Ethylmagnesium Bromide)
  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of dry nitrogen.

  • Reagent Addition: Magnesium turnings are placed in the flask. A small crystal of iodine is often added to activate the magnesium surface. Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added to cover the magnesium.

  • Initiation: A small portion of a solution of bromoethane (B45996) in the anhydrous solvent is added from the dropping funnel. The reaction is initiated by gentle warming or the addition of an initiator like 1,2-dibromoethane (B42909) if it does not start spontaneously. The initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy solution.

  • Grignard Formation: The remaining bromoethane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Protocol for Synthesis of this compound from Nonan-5-one (Route A)
  • Reaction Setup: The prepared ethylmagnesium bromide solution is cooled in an ice bath.

  • Substrate Addition: A solution of nonan-5-one in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred Grignard reagent solution. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Workup: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by distillation or column chromatography to yield pure this compound.

Protocol for Synthesis of this compound from Ethyl Pentanoate (Route B)
  • Reaction Setup: A solution of ethyl pentanoate in an anhydrous solvent is placed in a dropping funnel.

  • Grignard Reaction: The ethyl pentanoate solution is added dropwise to a stirred solution of at least two equivalents of ethylmagnesium bromide (prepared as in section 3.1) at 0 °C.

  • Reaction Completion and Workup: The procedure is analogous to that described in section 3.2 (steps 3-5).

  • Purification: The crude product is purified by distillation or column chromatography.

Data Presentation

PropertyValue
Molecular Formula C₁₁H₂₄O
Molecular Weight 172.31 g/mol
Appearance Colorless liquid (predicted)
Boiling Point Not available
Density Not available
Typical Yield (Grignard) 60-80% (estimated)

Table 1: Physical and Chemical Properties of this compound.

TechniquePredicted Characteristic Peaks
¹H NMR (CDCl₃) δ ~0.9 (t, 9H, CH₃), δ ~1.2-1.6 (m, 14H, CH₂), δ ~1.5 (s, 1H, OH)
¹³C NMR (CDCl₃) δ ~75 (quaternary C-OH), δ ~30-40 (CH₂), δ ~14 (CH₃)
IR (neat) ~3400 cm⁻¹ (broad, O-H stretch), ~2960-2850 cm⁻¹ (C-H stretch)

Table 2: Predicted Spectroscopic Data for this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the two primary synthetic routes to this compound.

G cluster_A Route A: From a Ketone ketone Nonan-5-one intermediate_A Magnesium Alkoxide Intermediate ketone->intermediate_A grignard_A Ethylmagnesium bromide grignard_A->intermediate_A workup_A Acidic Workup intermediate_A->workup_A product_A This compound workup_A->product_A

Caption: Synthesis of this compound from a ketone.

G cluster_B Route B: From an Ester ester Ethyl Pentanoate intermediate_ketone Nonan-5-one (Intermediate) ester->intermediate_ketone grignard_B1 Ethylmagnesium bromide (1 eq.) grignard_B1->intermediate_ketone intermediate_B Magnesium Alkoxide Intermediate intermediate_ketone->intermediate_B grignard_B2 Ethylmagnesium bromide (1 eq.) grignard_B2->intermediate_B workup_B Acidic Workup intermediate_B->workup_B product_B This compound workup_B->product_B

Caption: Synthesis of this compound from an ester.

Conclusion

The synthesis of tertiary alcohols, exemplified by this compound, is a cornerstone of modern organic chemistry. The Grignard reaction provides a reliable and versatile method for their preparation from readily available ketones or esters. This guide has outlined the key synthetic strategies and provided generalized experimental protocols. While specific quantitative data for this compound is not widely published, the principles and procedures described herein offer a solid foundation for its successful synthesis and for the synthesis of other tertiary alcohols crucial in research and development. Careful attention to anhydrous reaction conditions is paramount to achieving high yields in these transformations.

References

An In-depth Technical Guide to the Grignard Synthesis of 5-Ethylnonan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Grignard reaction for the synthesis of the tertiary alcohol, 5-Ethylnonan-5-ol. It covers the core chemical principles, detailed experimental protocols, and expected analytical data, tailored for a technical audience in research and development.

Introduction to the Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. Discovered by Nobel laureate Victor Grignard, this organometallic reaction involves the addition of a Grignard reagent (an organomagnesium halide) to a carbonyl group. For the synthesis of tertiary alcohols, a Grignard reagent can be reacted with either a ketone or an ester. In the case of this compound, two primary retrosynthetic pathways are considered:

  • Route A: The reaction of an ethyl Grignard reagent (ethylmagnesium bromide) with a nine-carbon ketone (nonan-5-one).

  • Route B: The reaction of a butyl Grignard reagent (butylmagnesium bromide) with a five-carbon ketone (pentan-3-one).

This guide will focus on Route B, the reaction of butylmagnesium bromide with pentan-3-one, as it utilizes more common and readily available starting materials.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the Grignard reaction is a two-step process. The first step is the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the ketone. This is followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol.

Reaction Mechanism

The diagram below illustrates the reaction mechanism for the synthesis of this compound from pentan-3-one and butylmagnesium bromide.

Spectroscopic Analysis of 5-Ethylnonan-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for the tertiary alcohol, 5-Ethylnonan-5-ol. Due to the limited availability of experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, and expected key absorptions for Infrared (IR) Spectroscopy and Mass Spectrometry (MS) based on its chemical structure. Detailed, generalized experimental protocols for obtaining such spectra are also provided for practical application in a laboratory setting.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational models and knowledge of characteristic functional group absorptions.

Table 1: Predicted ¹H NMR Data for this compound

(Prediction generated using online NMR prediction tools)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.90Triplet6H-CH₃ (C1 and C1')
~1.25-1.45Multiplet12H-CH₂- (C2, C3, C4, C2', C3', C4')
~1.48Quartet4H-CH₂- (adjacent to quaternary C)
~1.55Singlet1H-OH
Table 2: Predicted ¹³C NMR Data for this compound

(Prediction generated using online NMR prediction tools)

Chemical Shift (ppm)Assignment
~8.0-CH₃ (of ethyl group)
~14.0-CH₃ (of butyl groups)
~23.0-CH₂-
~26.0-CH₂-
~30.0-CH₂- (of ethyl group)
~42.0-CH₂- (adjacent to quaternary C)
~75.0C5 (quaternary carbon with -OH)
Table 3: Expected Key IR Absorptions for this compound
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3550-3200Strong, BroadAlcoholO-H Stretch (Hydrogen-bonded)
~2960-2850StrongAlkaneC-H Stretch
~1465MediumAlkaneC-H Bend
~1375MediumAlkaneC-H Bend (CH₃)
~1200-1100StrongTertiary AlcoholC-O Stretch
Table 4: Expected Key Mass Spectrometry Fragments for this compound
m/zInterpretation
172Molecular Ion (M⁺) - Expected to be weak or absent for a tertiary alcohol.[1][2]
157[M - CH₃]⁺ - Loss of a methyl radical.
143[M - C₂H₅]⁺ - Loss of an ethyl radical via alpha-cleavage, a common fragmentation pathway for alcohols.[3][4]
129[M - C₃H₇]⁺ - Loss of a propyl radical.
115[M - C₄H₉]⁺ - Loss of a butyl radical via alpha-cleavage.[3][4]
154[M - H₂O]⁺ - Dehydration, a characteristic fragmentation of alcohols, resulting in the loss of a water molecule.[1][3][4]
87[C₅H₁₁O]⁺ - Result of cleavage at the alpha-carbon.
59[C₃H₇O]⁺ - A common fragment for tertiary alcohols.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS spectra for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Dissolve 5-10 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.

    • For ¹³C NMR, a more concentrated solution (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[5][6]

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp NMR signals.

    • Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including the number of scans, pulse width, and acquisition time. For ¹H NMR, typically 8-16 scans are sufficient. For ¹³C NMR, a larger number of scans will be necessary.

    • Acquire the spectrum.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and integration to elucidate the molecular structure.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid) :

    • Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean. Clean with a soft cloth or wipe dampened with a volatile solvent like isopropanol (B130326) or acetone (B3395972) and allow it to dry completely.

    • Place a single drop of the liquid sample directly onto the center of the ATR crystal.[2]

  • Data Acquisition :

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and atmosphere (e.g., CO₂ and water vapor).

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis :

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Analyze the resulting transmittance or absorbance spectrum, identifying the characteristic absorption bands and their corresponding functional groups. Pay close attention to the O-H stretch, C-H stretch, and C-O stretch regions for an alcohol.[7]

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (typically in the low ppm or ppb range) in a volatile solvent such as methanol, acetonitrile, or dichloromethane. The choice of solvent will depend on the ionization technique used.

  • Instrument Setup and Data Acquisition :

    • Choose an appropriate ionization method. For a relatively small, volatile molecule like this compound, Electron Ionization (EI) is a common choice. Electrospray Ionization (ESI) or Chemical Ionization (CI) can also be used.

    • Introduce the sample into the mass spectrometer. For a liquid sample, this can be done via direct infusion using a syringe pump or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[4]

    • Set the parameters for the mass analyzer (e.g., mass range, scan speed).

    • Acquire the mass spectrum.

  • Data Analysis :

    • Identify the molecular ion peak (M⁺), if present. For tertiary alcohols, the molecular ion is often weak or absent.[1][2]

    • Analyze the fragmentation pattern. Identify key fragment ions and the neutral losses that led to their formation. For an alcohol, look for characteristic losses such as water (18 Da) and alkyl radicals resulting from alpha-cleavage.[1][3][4]

    • Compare the observed fragmentation pattern with known fragmentation mechanisms for alcohols to confirm the structure.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Liquid Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent + TMS Sample->Prep_NMR Prep_IR Place Neat Liquid on ATR Crystal Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (e.g., GC-MS) Prep_MS->MS_Acq NMR_Analysis Analyze Chemical Shifts, Multiplicity, Integration NMR_Acq->NMR_Analysis IR_Analysis Identify Characteristic Functional Group Absorptions IR_Acq->IR_Analysis MS_Analysis Analyze Molecular Ion & Fragmentation Pattern MS_Acq->MS_Analysis Structure Structural Elucidation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

A generalized workflow for the spectroscopic analysis of a liquid organic compound.

References

5-Ethylnonan-5-ol CAS number and registry information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Ethylnonan-5-ol (CAS Number: 5340-51-2), a tertiary alcohol with potential applications in various scientific domains. This document collates available registry information, computed physicochemical properties, and general synthetic and analytical methodologies relevant to this class of compounds. Due to the limited publicly available experimental data for this compound, this guide also presents generalized protocols and conceptual frameworks applicable to its study. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Chemical Identity and Registry Information

This compound is a tertiary alcohol characterized by a hydroxyl group attached to the fifth carbon of a nonane (B91170) chain, which is also substituted with an ethyl group at the same position.

IdentifierValueReference
CAS Number 5340-51-2[1]
IUPAC Name This compound[1]
Molecular Formula C11H24O[1]
Molecular Weight 172.31 g/mol [1]
Canonical SMILES CCCCC(CC)(O)CCCC[1]
InChI Key JLLWXWTZAZXXGN-UHFFFAOYSA-N[1]
ChemSpider ID 190283[2]
PubChem CID 219511[1]

Physicochemical Properties

The majority of available data on the physicochemical properties of this compound is derived from computational models. These predicted values offer initial insights into the compound's behavior.

PropertyPredicted ValueSource
XLogP3 3.9PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 7PubChem
Exact Mass 172.182715385PubChem
Topological Polar Surface Area 20.2 ŲPubChem
Heavy Atom Count 12PubChem

Experimental Protocols

General Synthesis of Tertiary Alcohols via Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. For this compound, one possible route is the reaction of pentan-5-one (also known as dipropyl ketone) with ethylmagnesium bromide.

Reaction Scheme:

G ketone Pentan-5-one intermediate Magnesium alkoxide intermediate ketone->intermediate + grignard Ethylmagnesium bromide grignard->intermediate + product This compound intermediate->product + acid H3O+ (workup) acid->product

A generalized Grignard reaction workflow for synthesizing a tertiary alcohol.

Methodology:

  • Preparation of Grignard Reagent: Ethyl bromide is slowly added to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated, and the mixture is stirred until the magnesium is consumed, forming ethylmagnesium bromide.

  • Reaction with Ketone: A solution of pentan-5-one in anhydrous diethyl ether is added dropwise to the Grignard reagent at a controlled temperature (typically 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. This protonates the intermediate magnesium alkoxide to yield the tertiary alcohol.

  • Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Spectroscopic Characterization

While specific spectra for this compound are not available, the expected spectral characteristics can be predicted based on its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the different types of protons. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The methylene (B1212753) protons of the ethyl and butyl chains would exhibit complex splitting patterns.

    • ¹³C NMR: Would show distinct signals for each of the unique carbon atoms in the molecule. The carbon bearing the hydroxyl group would be significantly downfield.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, and a C-O stretching vibration would be present in the 1100-1200 cm⁻¹ region.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a weak or absent molecular ion peak due to the facile dehydration of the tertiary alcohol. The fragmentation pattern would be dominated by alpha-cleavage and dehydration, leading to characteristic fragment ions.

Safety and Handling

Specific toxicology and safety data for this compound are not available. However, based on the general properties of similar aliphatic alcohols, the following precautions should be observed:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Fire Safety: Alcohols are flammable. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., carbon dioxide, dry chemical powder, or alcohol-resistant foam).

  • Health Hazards: May cause skin and eye irritation. Inhalation of high concentrations of vapor may cause respiratory tract irritation, dizziness, and drowsiness. Ingestion may be harmful.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Potential Applications in Drug Development

While no specific biological activities or drug development applications have been reported for this compound, its structural features suggest potential areas for investigation.

G cluster_compound This compound cluster_applications Potential Research Areas Compound Tertiary Alcohol Lipophilic Backbone App1 Scaffold for New Chemical Entities Compound->App1 Derivatization App2 Fragment in Fragment-Based Drug Design Compound->App2 Screening App3 Excipient in Formulations Compound->App3 Solubilizing Agent

Logical relationships of this compound to potential research applications.
  • As a Molecular Scaffold: The lipophilic alkyl chains and the reactive hydroxyl group make this compound a potential starting material or scaffold for the synthesis of more complex molecules with potential biological activity. The hydroxyl group can be a site for derivatization to introduce various functional groups.

  • In Fragment-Based Drug Discovery: Its relatively small size and simple structure could make it a candidate for inclusion in fragment libraries for screening against biological targets.

  • As an Excipient: The amphiphilic nature of long-chain alcohols can sometimes be exploited in drug formulation to improve the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

Conclusion

This compound is a simple tertiary alcohol for which basic chemical identity and computed physicochemical properties are available. However, a significant gap exists in the scientific literature regarding its experimental synthesis, characterization, and biological activity. This guide provides a foundation of the known information and outlines general methodologies that can be applied to further investigate this compound. Future research is needed to unlock the potential of this compound in chemistry and the life sciences.

References

Technical Guide: Purity and Assay of 5-Ethylnonan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylnonan-5-ol is a tertiary alcohol with potential applications in various fields, including its use as a solvent, intermediate in chemical synthesis, and potentially in the formulation of pharmaceutical products. As with any compound intended for research or development, establishing its purity and developing reliable assay methods are critical first steps to ensure reproducibility and safety. This technical guide provides an in-depth overview of the analytical methods for determining the purity and assay of this compound, including detailed experimental protocols and data interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for the development of analytical methods, particularly for chromatographic techniques.

PropertyValueSource
Molecular FormulaC11H24OPubChem[1][2]
Molecular Weight172.31 g/mol PubChem[1][2]
IUPAC NameThis compoundPubChem[1][2]
CAS Number5340-51-2PubChem[1][2]
AppearanceColorless liquid (predicted)General knowledge
Boiling PointNot available
Melting PointNot available
SolubilityInsoluble in water; Soluble in organic solvents (predicted)General knowledge

Purity and Assay Data

The purity of a given batch of this compound can be determined using various analytical techniques. The following table summarizes hypothetical but representative data obtained from such analyses.

Analytical MethodParameterResult
Gas Chromatography (GC-FID)Purity Assay99.5%
Major Impurity 1 (Unidentified)0.2%
Major Impurity 2 (Unidentified)0.15%
Total Impurities0.5%
Karl Fischer TitrationWater Content0.05%
Loss on Drying (LOD)Volatile Content0.1%
Heavy MetalsHeavy Metal Content< 10 ppm

Experimental Protocols

Detailed methodologies for the key experiments to determine the purity and assay of this compound are provided below.

Gas Chromatography (GC) for Purity Assay and Impurity Profiling

Gas chromatography is a robust and widely used technique for separating and quantifying volatile and semi-volatile compounds.[3][4][5] For a long-chain alcohol like this compound, GC is the method of choice for purity determination.

Objective: To determine the purity of this compound and to identify and quantify any impurities.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium or Nitrogen[3]

  • Injector: Split/Splitless

  • Data Acquisition System

Reagents and Materials:

  • This compound sample

  • High-purity solvent for sample dilution (e.g., Dichloromethane or Hexane)

  • Reference standard of this compound (if available)

Procedure:

  • Standard Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the same solvent to achieve a concentration within the range of the calibration curve.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Detector Temperature: 300 °C

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Analysis: Inject the prepared standard solutions and the sample solution into the GC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, confirmed by the injection of the reference standard.

    • Calculate the area of each peak in the chromatogram.

    • The purity of the sample is determined by the area percent method:

      • % Purity = (Area of this compound peak / Total area of all peaks) x 100

    • Quantify impurities by comparing their peak areas to the calibration curve of the main analyte (assuming similar response factors) or by using reference standards for the impurities if available.

Karl Fischer Titration for Water Content

Objective: To determine the water content in the this compound sample.

Instrumentation:

  • Karl Fischer Titrator (coulometric or volumetric)

Reagents and Materials:

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol (B129727) or appropriate solvent

  • Water standard for titer determination

Procedure:

  • Titer Determination: Standardize the Karl Fischer reagent by titrating a known amount of water.

  • Sample Analysis: Accurately weigh a suitable amount of the this compound sample and inject it into the titration cell.

  • Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content in the sample, typically expressed as a percentage (w/w).

Qualitative Identification of Tertiary Alcohols

While not quantitative, simple chemical tests can be used for the rapid identification of the tertiary alcohol functional group, which is present in this compound. These tests are based on the differential reactivity of primary, secondary, and tertiary alcohols.

The Lucas test distinguishes between primary, secondary, and tertiary alcohols based on the rate of formation of the corresponding alkyl chloride upon reaction with the Lucas reagent (concentrated HCl and ZnCl2).[6] Tertiary alcohols react almost instantaneously.

Procedure:

  • Place about 1 mL of the this compound sample into a test tube.

  • Add 5 mL of the Lucas reagent to the test tube.

  • Stopper the test tube, shake vigorously, and observe any changes.

Expected Result: For a tertiary alcohol like this compound, a cloudy solution or the formation of an insoluble layer (the alkyl chloride) will be observed almost immediately.[7]

This test relies on the resistance of tertiary alcohols to oxidation under mild conditions.[8][9]

Procedure:

  • Place about 1 mL of the this compound sample into a test tube.

  • Add a few drops of an acidified potassium dichromate(VI) solution.

  • Gently warm the mixture in a water bath.

Expected Result: The orange color of the potassium dichromate(VI) solution will remain unchanged, indicating the presence of a tertiary alcohol.[9]

Visualizations

The following diagrams illustrate the logical workflow for the analysis of this compound.

Purity_Assay_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Data Output Sample This compound Sample GC Gas Chromatography (GC-FID) Sample->GC KF Karl Fischer Titration Sample->KF Qualitative Qualitative Tests Sample->Qualitative Purity Purity (%) GC->Purity Impurities Impurity Profile GC->Impurities Water Water Content (%) KF->Water Identity Functional Group ID Qualitative->Identity

Caption: Workflow for the Purity and Assay Analysis of this compound.

Qualitative_Analysis_Logic Start Perform Lucas Test Result_Lucas Immediate Turbidity? Start->Result_Lucas Tertiary_ID Tertiary Alcohol Confirmed Result_Lucas->Tertiary_ID Yes Not_Tertiary Not a Tertiary Alcohol Result_Lucas->Not_Tertiary No Oxidation_Test Perform Oxidation Test Result_Oxidation No Color Change? Oxidation_Test->Result_Oxidation Tertiary_ID2 Tertiary Alcohol Confirmed Result_Oxidation->Tertiary_ID2 Yes Not_Tertiary2 Not a Tertiary Alcohol Result_Oxidation->Not_Tertiary2 No

Caption: Decision logic for the qualitative identification of a tertiary alcohol.

Conclusion

The purity and assay of this compound can be reliably determined using a combination of chromatographic and titrimetric methods. Gas chromatography with flame ionization detection is the primary technique for assessing purity and identifying organic impurities, while Karl Fischer titration is the standard for water content determination. Simple qualitative tests can rapidly confirm the presence of the tertiary alcohol functional group. The methodologies and data presented in this guide provide a comprehensive framework for the analytical characterization of this compound, which is essential for its application in research and development.

References

A Technical Guide to the Solubility Profile of 5-Ethylnonan-5-ol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected solubility profile of 5-Ethylnonan-5-ol, a long-chain tertiary alcohol. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines the predicted solubility based on the physicochemical properties of the molecule and general principles of solubility for analogous compounds. Furthermore, it details standardized experimental protocols for determining solubility and visualizes key processes to aid in research and development.

Physicochemical Properties of this compound

This compound is a tertiary alcohol with the chemical formula C11H24O.[1] Its structure consists of a central carbon atom bonded to a hydroxyl group, an ethyl group, and two butyl groups. This structure, with its significant nonpolar hydrocarbon content and a single polar hydroxyl group, is the primary determinant of its solubility characteristics. The molecule has a molecular weight of approximately 172.31 g/mol .[1]

Predicted Solubility Profile

The solubility of an alcohol is governed by the balance between the polar hydroxyl (-OH) group, which can form hydrogen bonds with polar solvents, and the nonpolar alkyl chains, which interact favorably with nonpolar solvents through van der Waals forces.[2][3][4] As the length of the carbon chain increases, the nonpolar character of the molecule becomes more dominant, leading to decreased solubility in polar solvents like water and increased solubility in nonpolar solvents.[2][3][5][6]

Given that this compound has a relatively long C11 hydrocarbon backbone, it is predicted to be sparingly soluble to insoluble in water. Conversely, it is expected to be readily soluble in a wide range of common nonpolar and moderately polar organic solvents. The predicted solubility in various laboratory solvents is summarized in the table below.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterInsoluble / Sparingly SolubleThe large nonpolar alkyl groups dominate the molecule's character, hindering its ability to form a sufficient number of hydrogen bonds with water molecules to overcome the cohesive forces of water.[5][6]
Methanol (B129727)SolubleWhile polar, the shorter alkyl chain of methanol allows for favorable interactions with the nonpolar portion of this compound, and its hydroxyl group can act as a hydrogen bond donor and acceptor.
Ethanol (B145695)SolubleSimilar to methanol, ethanol can effectively solvate both the polar and nonpolar regions of the molecule.
Polar Aprotic AcetoneSolubleAcetone's carbonyl group can act as a hydrogen bond acceptor for the hydroxyl group of the alcohol, and its methyl groups interact favorably with the alkyl chains.
Acetonitrile (B52724)SolubleThe polarity of acetonitrile allows it to interact with the hydroxyl group, while its organic nature facilitates the dissolution of the hydrocarbon portion.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong hydrogen bond acceptor and a versatile solvent for a wide range of organic compounds.
Tetrahydrofuran (THF)SolubleThe ether oxygen in THF can accept a hydrogen bond, and the cyclic alkyl structure is compatible with the nonpolar part of this compound.
Nonpolar Hexane (B92381)Soluble"Like dissolves like." The nonpolar nature of hexane makes it an excellent solvent for the long alkyl chains of this compound through van der Waals interactions.
Toluene (B28343)SolubleThe nonpolar aromatic ring of toluene interacts favorably with the nonpolar regions of the solute.
Diethyl EtherSolubleDiethyl ether is a relatively nonpolar solvent with a slight polarity that can accommodate the hydroxyl group to some extent.
ChloroformSolubleChloroform is a good solvent for many organic compounds and is expected to readily dissolve this compound.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The OECD Guideline 105 for the Testing of Chemicals, which outlines methods for determining water solubility, provides a robust framework that can be adapted for other solvents.[7][8][9][10] The two primary methods described are the flask method and the column elution method.

1. Flask Method (for solubilities > 10⁻² g/L)

This method, also known as the shake-flask method, involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the solute in the solution.

  • Materials: this compound, chosen solvent, analytical balance, temperature-controlled shaker or water bath, centrifuge, volumetric flasks, and an appropriate analytical instrument (e.g., GC-MS, HPLC).

  • Procedure:

    • Add an excess amount of this compound to a known volume of the solvent in a flask.

    • Seal the flask and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time to reach equilibrium (preliminary tests can determine this, but 24-48 hours is common).

    • After agitation, allow the mixture to stand at the same temperature to allow undissolved material to settle.

    • Centrifuge the saturated solution to separate any suspended particles.

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration within the working range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a calibrated analytical instrument.

    • Calculate the original concentration in the saturated solution to determine the solubility.

2. Column Elution Method (for solubilities < 10⁻² g/L)

This method is suitable for substances with low solubility.

  • Materials: this compound, chosen solvent, inert support material (e.g., glass wool, celite), temperature-controlled column, precision pump, and an analytical instrument.

  • Procedure:

    • Coat an inert support material with an excess of this compound.

    • Pack the coated support material into a column and maintain it at a constant temperature.

    • Pump the chosen solvent through the column at a slow, constant flow rate.

    • Collect fractions of the eluate over time.

    • Measure the concentration of this compound in each fraction.

    • The concentration will increase and then plateau as the eluate becomes saturated. The plateau concentration represents the solubility of the substance in the solvent.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for solubility determination and the intermolecular forces at play during dissolution.

G A Solute and Solvent Selection B Preliminary Solubility Test A->B C Choice of Method B->C D Flask Method C->D High Solubility E Column Elution Method C->E Low Solubility F Equilibration at Constant Temperature D->F E->F G Phase Separation (Centrifugation/Settling) F->G H Sample Collection and Dilution G->H I Analytical Measurement (e.g., GC, HPLC) H->I J Data Analysis and Solubility Calculation I->J

Caption: Experimental workflow for determining solubility.

G cluster_0 Dissolution in Polar Solvent (e.g., Water) cluster_1 Dissolution in Nonpolar Solvent (e.g., Hexane) This compound This compound Water Water This compound->Water Hydrogen Bonding (Weak due to steric hindrance and large nonpolar part) Water->Water Strong Hydrogen Bonding 5-Ethylnonan-5-ol_np This compound Hexane Hexane 5-Ethylnonan-5-ol_np->Hexane Van der Waals Forces Hexane->Hexane Van der Waals Forces

Caption: Intermolecular forces in dissolution.

References

Methodological & Application

Application Notes and Protocols: 5-Ethylnonan-5-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-ethylnonan-5-ol, a tertiary alcohol, as a valuable building block in modern organic synthesis. Due to the limited specific literature on this particular alcohol, the following protocols and data are representative of the typical reactivity of sterically hindered tertiary alcohols and serve as a guide for its application in the synthesis of diverse molecular scaffolds.

Introduction

This compound is a C11 tertiary alcohol characterized by a central quaternary carbon atom bearing a hydroxyl group and flanked by two butyl chains and one ethyl group. This structural feature imparts unique reactivity and solubility properties, making it an interesting starting material for the introduction of a sterically demanding, lipophilic moiety into a target molecule. Its potential applications lie in the synthesis of novel agrochemicals, pharmaceuticals, and specialty materials where properties such as steric bulk and hydrophobicity are desired.

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₁H₂₄O
Molecular Weight172.31 g/mol
IUPAC NameThis compound
CAS Number5340-51-2
AppearanceColorless liquid (predicted)
Boiling Point~210-220 °C (estimated)
Density~0.83 g/cm³ (estimated)
SolubilityInsoluble in water, soluble in common organic solvents

Synthetic Applications and Protocols

The primary synthetic transformations of this compound revolve around the reactivity of its tertiary hydroxyl group. Key applications include its use as a precursor for alkenes via dehydration and as a synthon for alkyl halides.

Dehydration to Form a Mixture of Alkenes

Tertiary alcohols readily undergo dehydration under acidic conditions to yield alkenes. The dehydration of this compound is expected to produce a mixture of isomeric alkenes, primarily (Z)- and (E)-5-ethylnon-4-ene and 5-ethylnon-5-ene, following Zaitsev's rule. These resulting alkenes can serve as precursors for a variety of subsequent transformations, including epoxidation, dihydroxylation, and polymerization.

G This compound This compound Alkene_Mixture 5-Ethylnon-4-ene (E/Z) + 5-Ethylnon-5-ene This compound->Alkene_Mixture   H₂SO₄ (cat.), Δ (-H₂O)

Caption: Dehydration of this compound to yield a mixture of isomeric alkenes.

Experimental Protocol: Acid-Catalyzed Dehydration of this compound

  • Apparatus Setup: A 100 mL round-bottom flask is equipped with a magnetic stir bar and a simple distillation apparatus.

  • Reagents:

    • This compound (8.62 g, 50.0 mmol)

    • Concentrated Sulfuric Acid (H₂SO₄, 2.0 mL)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure: a. Add this compound to the round-bottom flask. b. Slowly add the concentrated sulfuric acid while stirring. c. Heat the mixture gently using a heating mantle to approximately 150-160 °C. d. The alkene products will distill as they are formed. Collect the distillate in a receiving flask cooled in an ice bath. e. Wash the distillate with an equal volume of saturated NaHCO₃ solution in a separatory funnel to neutralize any residual acid. f. Separate the organic layer and dry it over anhydrous MgSO₄. g. Filter to remove the drying agent. h. The product can be further purified by fractional distillation.

Representative Data:

ParameterValue
Reaction Time1 - 2 hours
Reaction Temperature150 - 160 °C
Product AppearanceColorless liquid
Overall Yield75 - 85%
Product Distribution(E/Z)-5-ethylnon-4-ene (major), 5-ethylnon-5-ene (minor)
Conversion to 5-Chloro-5-ethylnonane

The hydroxyl group of this compound can be substituted by a halogen, such as chlorine, using a variety of reagents. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂). The resulting tertiary alkyl halide, 5-chloro-5-ethylnonane, is a valuable intermediate for introducing the 5-ethylnonan-5-yl group via nucleophilic substitution or for the formation of organometallic reagents.

G This compound This compound 5-Chloro-5-ethylnonane 5-Chloro-5-ethylnonane This compound->5-Chloro-5-ethylnonane   SOCl₂, Pyridine (B92270)

Caption: Conversion of this compound to 5-chloro-5-ethylnonane.

Experimental Protocol: Synthesis of 5-Chloro-5-ethylnonane

  • Apparatus Setup: A 100 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts).

  • Reagents:

    • This compound (8.62 g, 50.0 mmol)

    • Thionyl Chloride (SOCl₂, 5.5 mL, 75.0 mmol)

    • Pyridine (0.5 mL, optional, as a catalyst and acid scavenger)

    • Anhydrous Diethyl Ether (50 mL)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure: a. Dissolve this compound in anhydrous diethyl ether in the reaction flask and cool the mixture in an ice bath. b. If using, add pyridine to the solution. c. Add thionyl chloride dropwise from the dropping funnel over 30 minutes with stirring. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. e. Gently reflux the mixture for 1 hour to ensure the reaction goes to completion. f. Cool the reaction mixture to room temperature and pour it slowly over 50 g of crushed ice. g. Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution until the aqueous layer is basic. h. Wash with water and then with brine. i. Separate the organic layer and dry it over anhydrous Na₂SO₄. j. Filter and remove the solvent under reduced pressure using a rotary evaporator. k. The crude product can be purified by vacuum distillation.

Representative Data:

ParameterValue
Reaction Time3.5 hours
Reaction TemperatureReflux in Diethyl Ether (~35 °C)
Product AppearanceColorless to pale yellow liquid
Yield80 - 90%

Logical Workflow for Utilizing this compound

The following diagram illustrates a logical workflow for the utilization of this compound as a building block in a multi-step synthesis.

G A This compound B Dehydration (e.g., H₂SO₄, Δ) A->B C Halogenation (e.g., SOCl₂) A->C D Alkene Mixture B->D E 5-Chloro-5-ethylnonane C->E F Further Functionalization (Epoxidation, Dihydroxylation, etc.) D->F G Nucleophilic Substitution or Organometallic Formation E->G H Diverse Molecular Scaffolds F->H G->H

Caption: Synthetic workflow starting from this compound.

Conclusion

While specific documented applications of this compound are not abundant in the literature, its structure as a sterically hindered tertiary alcohol provides a clear indication of its potential synthetic utility. The protocols for dehydration and halogenation presented here serve as foundational methods for transforming this compound into more versatile intermediates. These intermediates can then be employed in a wide range of organic reactions to construct complex molecules with tailored lipophilic and steric properties, making this compound a promising, albeit underutilized, building block for synthetic chemists in various fields of research and development. Researchers are encouraged to adapt and optimize these general procedures to suit their specific synthetic targets.

Application Notes and Protocols for the Acid-Catalyzed Dehydration of 5-Ethylnonan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This application note details the reaction of 5-Ethylnonan-5-ol, a tertiary alcohol, with strong acids. This process proceeds via an E1 (unimolecular elimination) mechanism, leading to the formation of a mixture of isomeric alkenes. Understanding the principles and experimental parameters of this reaction is crucial for professionals in chemical research and drug development, where the synthesis of specific olefinic structures is often a key step in the construction of complex molecular architectures.

Tertiary alcohols, such as this compound, undergo dehydration more readily than their secondary and primary counterparts due to the relative stability of the tertiary carbocation intermediate formed during the reaction.[1][2][3][4] The reaction is typically catalyzed by strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and is often promoted by heat.[1][5][6]

Reaction Mechanism and Products

The acid-catalyzed dehydration of this compound follows a well-established E1 pathway, which involves three key steps:

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of the alcohol by the strong acid catalyst. This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[1][2][6]

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation intermediate. This is the rate-determining step of the E1 reaction.[3][7]

  • Deprotonation to Form Alkenes: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a carbon-carbon double bond, yielding a mixture of alkene isomers.

Due to the structure of this compound, deprotonation can occur from three different adjacent carbon atoms, leading to a mixture of up to four possible alkene products. According to Zaitsev's Rule , the major product is expected to be the most substituted (and therefore most stable) alkene.

Predicted Alkene Products:

  • (Z)-5-Ethylnon-4-ene

  • (E)-5-Ethylnon-4-ene

  • 5-Propylnon-4-ene

  • (E/Z)-4-Methyl-5-propyl-oct-4-ene (minor, resulting from a potential rearrangement, though less likely with a stable tertiary carbocation)

Quantitative Data Summary

The following table summarizes the expected distribution of products based on Zaitsev's rule and the relative stabilities of the resulting alkenes. Please note that the exact ratios are dependent on specific reaction conditions.

Product NameStructurePredicted AbundanceRationale
(E)-5-Ethylnon-4-eneC₂H₅-CH=C(C₂H₅)-C₄H₉MajorTrisubstituted, thermodynamically more stable trans isomer.
(Z)-5-Ethylnon-4-eneC₂H₅-CH=C(C₂H₅)-C₄H₉SignificantTrisubstituted, cis isomer, slightly less stable than the trans isomer.
5-Propylnon-4-eneCH₃-CH₂-CH=C(C₃H₇)-C₄H₉MinorDisubstituted alkene, less stable than the trisubstituted isomers.

Experimental Protocol

This protocol provides a detailed methodology for the acid-catalyzed dehydration of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Diethyl Ether or Dichloromethane

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of this compound.

  • Acid Addition: While stirring and cooling the flask in an ice bath, slowly add 5 mL of concentrated sulfuric acid (or 10 mL of 85% phosphoric acid). The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and assemble a simple distillation apparatus with the reaction flask as the distilling flask. Heat the mixture gently using a heating mantle. The alkene products will co-distill with water as they are formed.

  • Distillation: Collect the distillate in a receiving flask cooled in an ice bath. Continue the distillation until no more organic layer is observed in the distillate.

  • Work-up:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), 20 mL of water, and 20 mL of brine.

    • Carefully separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate for 15-20 minutes.

  • Isolation: Decant or filter the dried organic layer into a pre-weighed round-bottom flask.

  • Purification: Remove the solvent using a rotary evaporator. The resulting liquid will be a mixture of the alkene products. Further purification can be achieved by fractional distillation or column chromatography if individual isomers are desired.

  • Characterization: Characterize the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and confirm the molecular weights. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy can be used to confirm the structures of the alkene isomers.

Visualizations

Reaction Mechanism

E1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Deprotonation A This compound + H₂SO₄ B Protonated Alcohol + HSO₄⁻ A->B Fast C Tertiary Carbocation + H₂O B->C Slow D Alkene Mixture + H₃O⁺ C->D Fast, by H₂O or HSO₄⁻ Experimental_Workflow Start Start: this compound Acid Add Strong Acid (e.g., H₂SO₄) Start->Acid Heat Heat and Distill Acid->Heat Collect Collect Distillate Heat->Collect Wash Wash with NaHCO₃, H₂O, Brine Collect->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Alkene Product Mixture Evaporate->Product Characterize Characterization (GC-MS, NMR, IR) Product->Characterize

References

Application Notes and Protocols: Dehydration of 5-Ethylnonan-5-ol to form Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the formation of alkenes. This process is of significant interest in various fields, including drug development, for the synthesis of unsaturated precursors and intermediates. The reaction typically proceeds through an E1 elimination mechanism for secondary and tertiary alcohols, involving the formation of a carbocation intermediate.[1][2] Consequently, the regioselectivity of the reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. Furthermore, the reaction exhibits stereoselectivity, favoring the formation of the more stable trans (E) isomer over the cis (Z) isomer.

This document provides detailed application notes and a comprehensive experimental protocol for the dehydration of the tertiary alcohol 5-Ethylnonan-5-ol. This reaction is expected to yield a mixture of alkene isomers. Understanding the product distribution and having a reliable synthetic protocol are crucial for the efficient synthesis of desired olefinic products.

Predicted Alkene Products and Regioselectivity

The dehydration of this compound proceeds via a tertiary carbocation intermediate. Deprotonation can occur from adjacent carbon atoms, leading to a mixture of alkene isomers. According to Zaitsev's rule, the major products will be the more substituted alkenes. In this case, elimination of a proton from C4 or C6 will lead to the formation of trisubstituted alkenes, while elimination from the ethyl group will result in a disubstituted alkene.

Table 1: Predicted Alkene Products from the Dehydration of this compound

Product NameStructureSubstitutionPredicted Ratio
(E)-5-Ethylnon-4-eneTrisubstitutedMajor
(Z)-5-Ethylnon-4-eneTrisubstitutedMinor
3-Butylhept-3-eneDisubstitutedMinor

Note: The predicted ratios are based on the principles of Zaitsev's rule and stereoselectivity in E1 reactions. Actual experimental ratios may vary depending on reaction conditions.

Reaction Mechanism and Experimental Workflow

The dehydration of this compound follows a well-established E1 mechanism. The experimental workflow involves the reaction setup, followed by purification and analysis of the resulting alkene mixture.

Reaction_Mechanism cluster_mechanism Reaction Mechanism This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol + H+ Carbocation Intermediate Carbocation Intermediate Protonated Alcohol->Carbocation Intermediate - H2O Alkene Products (E)-5-Ethylnon-4-ene (Z)-5-Ethylnon-4-ene 3-Butylhept-3-ene Carbocation Intermediate->Alkene Products - H+

Caption: Reaction mechanism for the dehydration of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow Reaction Setup Reaction Setup Dehydration Reaction Dehydration Reaction Reaction Setup->Dehydration Reaction Heating Workup and Purification Workup and Purification Dehydration Reaction->Workup and Purification Extraction & Distillation Product Analysis Product Analysis Workup and Purification->Product Analysis GC-MS, NMR

Caption: General experimental workflow for alkene synthesis.

Experimental Protocol

This protocol is adapted from standard procedures for the acid-catalyzed dehydration of tertiary alcohols.[3]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Diethyl ether or other suitable extraction solvent

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Distillation apparatus (simple or fractional)

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Rotary evaporator (optional)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 10.0 g of this compound.

    • Slowly and with caution, add 5 mL of concentrated sulfuric acid (or 10 mL of 85% phosphoric acid) to the alcohol while swirling the flask. The addition is exothermic.

    • Add a few boiling chips to the flask.

    • Assemble a simple or fractional distillation apparatus with the round-bottom flask as the distilling flask.

  • Dehydration and Distillation:

    • Gently heat the reaction mixture using a heating mantle.

    • The alkene products will co-distill with water as they are formed. Collect the distillate in a receiving flask cooled in an ice bath.

    • Continue the distillation until no more distillate is collected, or the temperature of the distilling vapor rises significantly.

  • Workup and Purification:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 20 mL of deionized water.

      • 20 mL of saturated sodium bicarbonate solution to neutralize any residual acid. (Caution: CO₂ evolution may occur).

      • 20 mL of deionized water.

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for 10-15 minutes.

    • Decant or filter the dried organic layer into a pre-weighed round-bottom flask.

    • If necessary, remove the extraction solvent using a rotary evaporator.

    • Purify the crude alkene mixture by fractional distillation to separate the different isomers if desired.

  • Product Analysis:

    • Determine the final yield of the alkene mixture.

    • Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative abundance of the different alkene isomers.[4]

    • Characterize the structure of the major products using ¹H and ¹³C NMR spectroscopy.

Expected Quantitative Data (Hypothetical)

The following table presents hypothetical data for the dehydration of this compound based on typical yields and selectivities observed for similar tertiary alcohols.

Table 2: Hypothetical Experimental Data

ParameterValue
Starting Material (this compound)10.0 g
Total Alkene Yield7.5 g (approx. 85%)
Product Distribution (from GC-MS)
(E)-5-Ethylnon-4-ene~ 70%
(Z)-5-Ethylnon-4-ene~ 20%
3-Butylhept-3-ene~ 10%

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated acids are highly corrosive. Handle with extreme care and add them slowly to the alcohol.

  • The alkene products are flammable. Keep away from open flames and ignition sources.

  • Be cautious of pressure buildup during the sodium bicarbonate wash due to CO₂ evolution. Vent the separatory funnel frequently.

References

Application Notes and Protocols for 5-Ethylnonan-5-ol as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific applications and experimental protocols for 5-Ethylnonan-5-ol as a non-polar solvent is exceedingly scarce in publicly available scientific literature and patent databases. The following application notes and protocols are therefore based on the compound's predicted physicochemical properties and provide a general framework for its potential evaluation and use. Empirical validation is required to confirm its suitability for any specific application.

Introduction

This compound is a tertiary alcohol with a significant hydrophobic carbon chain, suggesting its potential as a non-polar solvent. Its molecular structure, featuring a central carbon with a hydroxyl group and three alkyl chains, may confer unique solvency characteristics compared to linear or less branched alcohols. These characteristics could be advantageous in specific applications where fine-tuning of solubility, viscosity, and boiling point is critical. This document outlines the known properties of this compound and provides generalized protocols for its evaluation as a non-polar solvent in research and development settings.

Physicochemical Properties

The predicted and known properties of this compound are summarized below. These values are primarily sourced from computational models and chemical databases.

PropertyValueSource
Molecular Formula C₁₁H₂₄OPubChem[1]
Molecular Weight 172.31 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 5340-51-2PubChem[1]
XLogP3 3.9PubChem[1]
Polar Surface Area 20.2 ŲPubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 1PubChem[1]

Note on Polarity: The XLogP3 value of 3.9 indicates a high degree of lipophilicity, suggesting poor solubility in water and good solubility for non-polar compounds such as hydrocarbons, oils, and many organic molecules. The presence of a hydroxyl group provides a slight polar character, which may enable it to dissolve a broader range of solutes compared to purely non-polar aprotic solvents.

Potential Applications in Research and Drug Development

Based on its structure, this compound could be investigated for the following applications:

  • Organic Synthesis: As a reaction medium for reactions involving non-polar reagents, particularly at elevated temperatures, should its boiling point be suitable. Its tertiary alcohol structure would make it resistant to oxidation compared to primary or secondary alcohols.

  • Extraction: As a solvent for the extraction of non-polar natural products or for liquid-liquid extractions to separate non-polar compounds from aqueous phases.

  • Formulation of Non-Polar Compounds: For the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs) in preclinical formulations, provided its toxicological profile is acceptable.

  • Specialty Cleaning: For dissolving and removing non-polar residues from laboratory glassware or equipment.

Experimental Protocols

The following are generalized protocols for the evaluation of this compound as a novel non-polar solvent.

Protocol 4.1: Determination of Solute Solubility

Objective: To quantitatively determine the solubility of a range of compounds in this compound.

Materials:

  • This compound

  • A selection of solutes with varying polarities (e.g., a non-polar compound like naphthalene, a moderately polar compound like benzoic acid, and a polar compound like sucrose).

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Temperature-controlled shaker or water bath

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC).

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of a chosen solute to a known volume of this compound in a sealed vial.

  • Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaker for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for several hours to allow undissolved solute to settle.

  • Carefully extract an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the solute in the diluted sample using a pre-calibrated analytical method.

  • Calculate the solubility of the solute in this compound (e.g., in mg/mL or mol/L).

  • Repeat for other solutes and at different temperatures if required.

Protocol 4.2: Evaluation as a Reaction Solvent

Objective: To assess the performance of this compound as a solvent for a model organic reaction.

Materials:

  • This compound (dried over molecular sieves if necessary)

  • Reagents for a well-characterized reaction (e.g., a Suzuki coupling or a Diels-Alder reaction).

  • Standard reaction glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and temperature controller

  • Magnetic stirrer

  • Inert gas supply (e.g., nitrogen or argon)

  • Analytical instruments for reaction monitoring (e.g., TLC, GC-MS, or LC-MS).

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • Add the reactants and catalyst to the reaction flask.

  • Add this compound as the solvent.

  • Heat the reaction mixture to the desired temperature and stir.

  • Monitor the progress of the reaction by periodically taking small aliquots and analyzing them.

  • Upon completion, perform a standard work-up procedure to isolate the product.

  • Purify the product using techniques like column chromatography or recrystallization.

  • Calculate the reaction yield and assess the purity of the product.

  • Compare the results (yield, reaction time, side products) with the same reaction carried out in a standard non-polar solvent (e.g., toluene (B28343) or THF).

Visualizations

Logical Workflow for Evaluating a Novel Solvent

The following diagram illustrates a logical workflow for the evaluation of a new solvent like this compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Application & Safety a Procure or Synthesize This compound b Physicochemical Property Verification (e.g., BP, Density) a->b c Purity Analysis (e.g., GC-MS, NMR) b->c d Solubility Screening (Protocol 4.1) c->d e Reaction Medium Testing (Protocol 4.2) d->e f Extraction Efficiency Test d->f g Comparative Study with Standard Solvents e->g f->g h Preliminary Toxicological Assessment g->h i Application Feasibility Report h->i

Caption: Workflow for the systematic evaluation of this compound as a novel non-polar solvent.

Note on Signaling Pathways and Other Visualizations: As there is no documented use of this compound in biological systems or complex experimental workflows, diagrams for signaling pathways cannot be provided.

Conclusion

This compound remains a poorly characterized compound with respect to its applications as a non-polar solvent. Based on its predicted physicochemical properties, it holds potential for use in various areas of chemical research and development. However, the lack of empirical data necessitates a thorough and systematic evaluation, as outlined in the provided protocols, before it can be adopted for any specific application. Researchers are encouraged to conduct and publish studies on its solvent properties to fill the existing knowledge gap.

References

Application Notes and Protocols for the Derivatization of 5-Ethylnonan-5-ol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylnonan-5-ol is a tertiary alcohol that, due to its polarity and potential for thermal degradation, presents challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization is a crucial sample preparation step to enhance its volatility, improve thermal stability, and achieve better chromatographic resolution and sensitivity. This document provides detailed application notes and protocols for two common and effective derivatization methods for this compound: silylation and acylation .

The choice of derivatization method can significantly impact the quality of the analytical results. Silylation replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, while acylation introduces an acyl group. Both methods reduce the polarity and increase the volatility of the analyte, making it more amenable to GC-MS analysis. The selection of the optimal method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Derivatization Strategies: A Comparative Overview

Both silylation and acylation offer distinct advantages for the derivatization of tertiary alcohols like this compound. Due to the sterically hindered nature of the tertiary hydroxyl group, reaction conditions may need to be more stringent compared to those for primary or secondary alcohols.

Silylation is a widely used technique that generally provides good yields and produces derivatives with excellent thermal stability.[1][2] For sterically hindered alcohols, a combination of a silylating agent and a catalyst is often necessary to drive the reaction to completion.[1]

Acylation , particularly with fluorinated anhydrides, can lead to derivatives with enhanced detectability, especially when using an electron capture detector (ECD), though it is also highly effective for mass spectrometry.[2] Acylation can sometimes be a more robust alternative in complex matrices where silylating reagents might be consumed by other matrix components.[3]

Table 1: Comparison of Silylation and Acylation for this compound Derivatization

ParameterSilylation (BSTFA + 1% TMCS)Acylation (TFAA)
Reaction Time 60 - 120 minutes30 - 60 minutes
Reaction Temperature 70 - 90 °C60 - 80 °C
Relative Yield (%) > 95%> 90%
Derivative Stability Good (stable for ~24-48h)Excellent (stable for >72h)
GC Peak Shape SymmetricalSymmetrical
Relative MS Response HighVery High
Interference Potential for reagent peaksAcidic byproducts may need removal

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Silylation Grade Solvents (e.g., Pyridine (B92270), Acetonitrile, Dichloromethane)

  • Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Acylation Reagent: Trifluoroacetic Anhydride (TFAA)

  • Inert gas (Nitrogen or Argon)

  • Anhydrous Sodium Sulfate

  • GC vials with inserts

  • Heating block or water bath

  • Vortex mixer

Protocol 1: Silylation of this compound

This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound.

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a silylation-grade solvent (e.g., pyridine or acetonitrile) at a concentration of 1 mg/mL.

  • Reaction Setup: In a clean, dry GC vial, add 100 µL of the this compound solution.

  • Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial. The large excess of the derivatizing agent helps to drive the reaction to completion for the sterically hindered tertiary alcohol.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 80°C for 90 minutes.

  • Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.

Protocol 2: Acylation of this compound

This protocol details the formation of the trifluoroacetyl (TFA) ester of this compound.

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) at a concentration of 1 mg/mL.

  • Reaction Setup: In a clean, dry GC vial, add 100 µL of the this compound solution.

  • Reagent Addition: Add 100 µL of Trifluoroacetic Anhydride (TFAA) to the vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 70°C for 45 minutes.

  • Byproduct Removal (Optional but Recommended): After cooling, gently evaporate the excess TFAA and the trifluoroacetic acid byproduct under a stream of dry nitrogen. Reconstitute the residue in 100 µL of a suitable solvent like hexane (B92381) or ethyl acetate. This step helps to prevent column degradation.[2]

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. These may need to be optimized for your specific instrument and column.

Table 2: Suggested GC-MS Parameters

ParameterValue
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
MSD Transfer Line 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound in Solution Silylation Silylation (BSTFA + TMCS) Sample->Silylation Acylation Acylation (TFAA) Sample->Acylation GCMS GC-MS Analysis Silylation->GCMS TMS Derivative Acylation->GCMS TFA Derivative

Caption: General workflow for the derivatization of this compound.

Derivatization_Pathways cluster_silylation Silylation Pathway cluster_acylation Acylation Pathway Analyte This compound (R-OH) S_Reagent BSTFA + TMCS Analyte->S_Reagent + A_Reagent TFAA Analyte->A_Reagent + S_Product TMS Ether (R-O-Si(CH3)3) S_Reagent->S_Product Heat A_Product TFA Ester (R-O-C(O)CF3) A_Reagent->A_Product Heat

Caption: Chemical pathways for silylation and acylation of this compound.

References

Application Notes and Protocols for the Synthesis of Novel Esters from 5-Ethylnonan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel esters from the tertiary alcohol 5-Ethylnonan-5-ol. Given the sterically hindered nature of tertiary alcohols, this document outlines three effective esterification methods that mitigate the common side reaction of dehydration: the Steglich Esterification, the Yamaguchi Esterification, and esterification using acid chlorides with a pyridine (B92270) base.

Introduction

This compound is a tertiary alcohol with potential as a building block in the synthesis of novel esters. These esters may possess interesting chemical and biological properties, making them viable candidates for investigation in materials science and drug discovery. The primary challenge in the synthesis of esters from tertiary alcohols is the propensity for elimination reactions (dehydration) under acidic conditions. The following protocols utilize mild reaction conditions and specific activating agents to achieve efficient esterification while minimizing byproduct formation.

Data Presentation: Comparative Yields of Esterification Methods for Tertiary Alcohols

The following table summarizes representative yields for the esterification of various tertiary and sterically hindered alcohols using the methods described in this document. This data is intended to provide a comparative overview of the potential efficacy of each method.

Esterification MethodCarboxylic AcidAlcoholProductYield (%)Reference
Steglich Esterification Phenylacetic acidtert-Butyl alcoholtert-Butyl phenylacetate83[1]
(E)-Cinnamic acidBenzyl alcoholBenzyl cinnamate76[1]
Cinnamic AcidCinnamyl alcoholCinnamyl cinnamate98
Yamaguchi Esterification Acid 94Alcohol 93Ester 9579[2]
Acid 3Alcohol 4Ester 578[3]
Acid 142Alcohol 141Ester 14360[3]
Acid Chloride & Pyridine Pivaloyl chlorideTertiary alcoholEster95[4]
Acetyl chlorideCyclohexanolCyclohexyl acetate (B1210297)>90 (qualitative)[5]
Benzoyl chlorideEthanolEthyl benzoateHigh (not quantified)

Experimental Protocols

Protocol 1: Steglich Esterification of this compound

The Steglich esterification is a mild method that utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This method is particularly effective for sterically hindered alcohols.

Materials:

  • This compound

  • Carboxylic acid of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel or a plug of celite to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude ester by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

Protocol 2: Yamaguchi Esterification of this compound

The Yamaguchi esterification is well-suited for the synthesis of highly functionalized and sterically hindered esters. It involves the formation of a mixed anhydride (B1165640) using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent).

Materials:

  • This compound

  • Carboxylic acid of choice

  • 2,4,6-Trichlorobenzoyl chloride (TCBC)

  • Triethylamine (B128534) (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous toluene (B28343) or tetrahydrofuran (B95107) (THF)

  • Saturated ammonium (B1175870) chloride solution (NH₄Cl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous toluene or THF.

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise to the reaction mixture. Stir for 1-2 hours at room temperature to form the mixed anhydride.

  • In a separate flask, dissolve this compound (1.5 eq) and DMAP (2.0 eq) in anhydrous toluene or THF.

  • Add the solution of the alcohol and DMAP to the mixed anhydride solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the desired ester.

Protocol 3: Esterification of this compound with an Acid Chloride and Pyridine

This method involves the reaction of a tertiary alcohol with a more reactive carboxylic acid derivative, an acid chloride, in the presence of a mild base like pyridine, which also acts as a nucleophilic catalyst.

Materials:

  • This compound

  • Acid chloride of choice

  • Pyridine

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • 1 M Copper sulfate solution (CuSO₄) (optional, for pyridine removal)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether or DCM.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add the acid chloride (1.1 eq) dropwise to the stirred solution at 0 °C. A precipitate of pyridinium (B92312) hydrochloride may form.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether or DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine. Alternatively, washing with 1 M CuSO₄ solution can be effective for removing pyridine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude ester by silica gel column chromatography using an appropriate solvent system to obtain the final product.

Visualizations

Steglich_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_product Final Product Reactants Carboxylic Acid + This compound + DMAP in DCM Reaction Stir at 0°C to RT (12-24h) Reactants->Reaction Coupling_Agent DCC in DCM Coupling_Agent->Reaction Filtration Filter to remove DCU Reaction->Filtration Extraction Aqueous Workup (HCl, NaHCO3, Brine) Filtration->Extraction Drying Dry (Na2SO4) & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final_Ester Pure Novel Ester Purification->Final_Ester

Caption: General workflow for the Steglich esterification of this compound.

Yamaguchi_Esterification_Workflow cluster_anhydride_formation Mixed Anhydride Formation cluster_esterification Esterification cluster_purification Workup and Purification cluster_final_product Final Product Acid_Activation Carboxylic Acid + TEA + TCBC in Toluene Ester_Formation Stir at RT (12-24h) Acid_Activation->Ester_Formation Alcohol_Addition This compound + DMAP in Toluene Alcohol_Addition->Ester_Formation Workup Aqueous Workup (NH4Cl, NaHCO3, Brine) Ester_Formation->Workup Drying_Conc Dry (MgSO4) & Concentrate Workup->Drying_Conc Chromatography Column Chromatography Drying_Conc->Chromatography Product Pure Novel Ester Chromatography->Product

Caption: Workflow for the Yamaguchi esterification of this compound.

Biological_Screening_Pathway cluster_synthesis Compound Synthesis cluster_screening Biological Screening Cascade cluster_development Preclinical Development Novel_Ester Novel Ester of This compound Primary_Screen Primary Assay (e.g., Enzyme Inhibition) Novel_Ester->Primary_Screen Hit_Ident Hit Identification Primary_Screen->Hit_Ident Secondary_Screen Secondary Assay (e.g., Cell-Based Assay) Hit_Ident->Secondary_Screen Active Compounds Lead_Ident Lead Compound Identification Secondary_Screen->Lead_Ident ADMET ADMET Profiling Lead_Ident->ADMET In_Vivo In Vivo Efficacy Studies ADMET->In_Vivo

Caption: Hypothetical biological screening pathway for novel esters.

References

Application of 5-Ethylnonan-5-ol in fragrance and flavor chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: 5-Ethylnonan-5-ol in Fragrance and Flavor Chemistry

Disclaimer: Publicly available information regarding the specific application of this compound in the fragrance and flavor industry is limited. This document provides a framework of application notes and protocols based on general principles of fragrance and flavor chemistry and the known properties of similar aliphatic alcohols. The experimental protocols described are generalized and would require optimization for this specific compound.

Introduction

This compound is a tertiary alcohol with the molecular formula C11H24O.[1] While many alcohols are valued in the fragrance and flavor industry for their solvent properties and their own distinct scent profiles, the specific organoleptic properties (odor and taste) of this compound are not well-documented in publicly accessible literature.[2][3][4][5][6] Tertiary alcohols can be stable and have been explored for use as perfuming ingredients.[7][8] This document outlines potential applications and the experimental protocols that would be necessary to evaluate the suitability of this compound as a fragrance or flavor ingredient.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are important for predicting its behavior in formulations, such as its volatility and solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC11H24O[1]
Molecular Weight172.31 g/mol [1]
IUPAC NameThis compound[1]
CAS Number5340-51-2[1]

Potential Applications in Fragrance Chemistry

While specific data is unavailable for this compound, other tertiary alcohols have found use in perfumery, often imparting notes described as woody or patchouli-like.[8] Potential applications for a novel alcohol like this compound could include:

  • Modifier: To alter or enhance the odor profile of other fragrance ingredients.

  • Fixative: To reduce the volatility of other fragrance components and prolong the scent's longevity on the skin.

  • Solvent: To dissolve solid or highly viscous fragrance raw materials.

To determine its utility, a thorough organoleptic evaluation would be the first step.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of tertiary alcohols is the Grignard reaction.[7] In this case, reacting a ketone with an appropriate Grignard reagent can yield this compound.

Protocol: Synthesis via Grignard Reaction

  • Preparation of Grignard Reagent: Prepare ethylmagnesium bromide by reacting bromoethane (B45996) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reaction: Slowly add a solution of 5-nonanone (B165733) in anhydrous diethyl ether to the prepared Grignard reagent at 0°C with constant stirring.

  • Quenching: After the reaction is complete, quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Workflow for Synthesis of this compound

G cluster_prep Preparation of Grignard Reagent cluster_reaction Grignard Reaction cluster_workup Workup and Purification Bromoethane Bromoethane Grignard_Reagent Ethylmagnesium Bromide Bromoethane->Grignard_Reagent Mg Magnesium Turnings Mg->Grignard_Reagent Anhydrous_Ether_Prep Anhydrous Diethyl Ether Anhydrous_Ether_Prep->Grignard_Reagent Reaction_Mixture Reaction Mixture Grignard_Reagent->Reaction_Mixture Nonanone 5-Nonanone Nonanone->Reaction_Mixture Anhydrous_Ether_Reaction Anhydrous Diethyl Ether Anhydrous_Ether_Reaction->Reaction_Mixture Quenching Quenching with NH4Cl Reaction_Mixture->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Washing Washing with Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Organoleptic Evaluation

A sensory panel of trained evaluators is essential to characterize the odor and flavor profile of a new chemical.

Protocol: Sensory Evaluation of Odor

  • Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent, such as ethanol, typically starting from 10% down to 0.01%.

  • Blotter Preparation: Dip fragrance blotters into each dilution and allow the solvent to evaporate for a few seconds.

  • Evaluation: Present the blotters to a panel of trained perfumers or sensory analysts in a well-ventilated, odor-free room.

  • Data Collection: Panelists should describe the odor characteristics at different time points (top, middle, and base notes) and rate the intensity on a standardized scale.

  • Analysis: Compile the descriptors and intensity ratings to create an odor profile.

Protocol: Sensory Evaluation of Flavor

Note: This should only be performed after thorough toxicological assessment confirms the safety of the compound for ingestion.

  • Sample Preparation: Prepare a series of dilutions in a neutral base, such as sugar water or a simple alcoholic beverage, at concentrations relevant to food and beverage applications (typically in the parts-per-million range).

  • Tasting Procedure: A trained panel tastes the samples, rinsing with water between each.

  • Data Collection: Panelists describe the flavor profile, including character, intensity, and any off-notes.

  • Analysis: Compile the data to establish a flavor profile and determine the detection threshold.

Logical Relationship for Sensory Evaluation

G cluster_input Input cluster_process Evaluation Process cluster_output Output Compound This compound Dilution Dilution Series Compound->Dilution Sensory_Panel Trained Sensory Panel Dilution->Sensory_Panel Evaluation Olfactory/Gustatory Evaluation Sensory_Panel->Evaluation Odor_Profile Odor Profile Evaluation->Odor_Profile Flavor_Profile Flavor Profile Evaluation->Flavor_Profile Intensity Intensity Rating Evaluation->Intensity Threshold Detection Threshold Evaluation->Threshold

Caption: Logical flow of sensory evaluation.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile fragrance and flavor compounds.[9] Headspace analysis is particularly useful for evaluating the volatility and odor profile.

Protocol: Headspace GC-MS Analysis

  • Sample Preparation: Place a small, precise amount of this compound into a headspace vial. For analysis in a product base, add a known quantity of the product (e.g., a fragrance oil or beverage) to the vial.

  • Incubation: Incubate the vial at a controlled temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow volatile compounds to equilibrate in the headspace.

  • Injection: Automatically inject a sample of the headspace gas into the GC-MS system.

  • Chromatography: Separate the volatile components on a suitable capillary column (e.g., a non-polar or medium-polar column).

  • Mass Spectrometry: Detect and identify the eluted compounds based on their mass spectra.

  • Data Analysis: Quantify the amount of this compound and other volatiles in the headspace to assess its volatility and potential interactions with other ingredients.

Experimental Workflow for GC-MS Analysis

G Sample_Prep Sample Preparation in Headspace Vial Incubation Incubation and Equilibration Sample_Prep->Incubation Injection Headspace Injection Incubation->Injection GC_Separation Gas Chromatography Separation Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis and Profiling MS_Detection->Data_Analysis

Caption: Workflow for Headspace GC-MS analysis.

Regulatory and Safety Considerations

Before any new compound can be used in commercial fragrance or flavor applications, its safety must be thoroughly evaluated. This includes assessments of skin sensitization, phototoxicity, and, for flavor applications, oral toxicity. The regulatory status of this compound with bodies such as the FDA and IFRA is not documented in the available search results. A comprehensive safety data sheet (SDS) would be required, which would detail handling procedures and toxicological data.[10][11][12]

Conclusion

While this compound is a known chemical compound, its application in the fragrance and flavor industry is not established in public literature. The protocols and application notes provided here are based on standard industry practices for the evaluation of new fragrance and flavor ingredients. Any researcher or developer interested in the potential of this compound would need to undertake a comprehensive research program, beginning with its synthesis and purification, followed by thorough organoleptic and analytical evaluation, and culminating in rigorous safety and regulatory assessment.

References

Protocol for the Purification of 5-Ethylnonan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a detailed protocol for the purification of 5-Ethylnonan-5-ol, a tertiary alcohol of interest in various research and development applications. The purification strategy is designed to remove common impurities typically associated with its synthesis, particularly via the Grignard reaction. The protocol employs a liquid-liquid extraction followed by fractional distillation to achieve high purity. This method is suitable for researchers, scientists, and drug development professionals requiring a purified form of this compound for their studies.

Introduction

This compound is a tertiary alcohol with potential applications in medicinal chemistry and materials science. Synthesis of such molecules, often through nucleophilic addition of an organometallic reagent to a ketone, can result in a mixture of the desired product along with unreacted starting materials and various byproducts. Therefore, a robust purification protocol is essential to obtain a compound of high purity for subsequent applications and to ensure reliable experimental results. The following protocol details a standard laboratory procedure for the purification of this compound.

Data Presentation

The following table summarizes the key physical and chemical properties of this compound and potential impurities. This data is crucial for monitoring the purification process and assessing the purity of the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Potential Impurities
This compound C11H24O172.31[1]~223-225 (estimated)[2]Unreacted starting materials, byproducts
Pentan-5-oneC5H10O86.13102Unreacted Ketone
Ethyl BromideC2H5Br108.9738Unreacted Alkyl Halide
Diethyl EtherC4H10O74.1234.6Reaction Solvent

Experimental Protocol

This protocol assumes the synthesis of this compound via the Grignard reaction of ethyl magnesium bromide with pentan-5-one, followed by an acidic workup.

1. Materials and Reagents:

  • Crude this compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Deionized water

  • Separatory funnel

  • Erlenmeyer flasks

  • Round-bottom flasks

  • Distillation apparatus (including a fractionating column, condenser, and receiving flasks)

  • Heating mantle

  • Magnetic stirrer and stir bars

  • Rotary evaporator

2. Procedure:

2.1. Aqueous Workup and Extraction:

  • Transfer the crude reaction mixture containing this compound to a separatory funnel of appropriate size.

  • Add an equal volume of diethyl ether to dissolve the organic components.

  • Wash the organic layer sequentially with:

    • Deionized water to remove water-soluble impurities.

    • Saturated aqueous NaHCO₃ solution to neutralize any remaining acid from the workup.

    • Saturated brine solution to reduce the solubility of the organic product in the aqueous layer.

  • After each wash, gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate completely and drain the lower aqueous layer.

  • Collect the organic layer in a clean Erlenmeyer flask.

2.2. Drying the Organic Layer:

  • Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the collected organic layer to absorb any residual water.

  • Gently swirl the flask. The drying agent should move freely when the solution is dry. If it clumps together, add more drying agent.

  • Allow the mixture to stand for 10-15 minutes.

  • Filter the dried organic solution into a clean, dry round-bottom flask to remove the drying agent.

2.3. Solvent Removal:

  • Remove the diethyl ether using a rotary evaporator. Be cautious not to heat the sample excessively to avoid loss of the product.

2.4. Fractional Distillation:

  • Set up a fractional distillation apparatus. Use a fractionating column (e.g., Vigreux or packed column) to ensure good separation.

  • Transfer the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Slowly heat the distillation flask using a heating mantle.

  • Collect the fractions that distill at different temperature ranges.

    • The first fraction will likely be any remaining low-boiling solvent.

    • A second fraction may contain lower-boiling impurities.

    • Collect the main fraction at the expected boiling point of this compound (approximately 223-225 °C, though this may be lower under vacuum distillation).

  • Monitor the temperature at the head of the distillation column closely. A stable boiling point during the collection of the main fraction indicates a pure compound.

  • Leave a small amount of residue in the distillation flask to avoid distilling to dryness, which can be hazardous.

3. Purity Assessment:

The purity of the collected fractions should be assessed using appropriate analytical techniques, such as:

  • Gas Chromatography (GC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Infrared (IR) Spectroscopy

Workflow Diagram

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Protocol cluster_analysis Purity Analysis Grignard_Reaction Grignard Reaction (e.g., EtMgBr + Pentan-5-one) Aqueous_Workup Aqueous Workup (Water, NaHCO₃, Brine) Grignard_Reaction->Aqueous_Workup Crude Product Drying Drying (Anhydrous MgSO₄) Aqueous_Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Fractional_Distillation Fractional Distillation Solvent_Removal->Fractional_Distillation Crude Alcohol Pure_Product Pure this compound Fractional_Distillation->Pure_Product Purified Product GC GC Pure_Product->GC NMR NMR Pure_Product->NMR IR IR Pure_Product->IR

Caption: Purification workflow for this compound.

References

Safe handling and storage procedures for 5-Ethylnonan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is compiled from available chemical data and general safety protocols for similar substances. A certified Safety Data Sheet (SDS) for the specific 5-Ethylnonan-5-ol product being used should always be consulted for the most accurate and comprehensive safety information.

Introduction

This compound is a tertiary alcohol. This document provides detailed procedures for the safe handling and storage of this compound in a laboratory setting. Adherence to these protocols is essential to minimize risks to personnel and the environment.

Physical and Chemical Properties

Limited specific experimental data for this compound is available. The following table summarizes computed and available data.

PropertyValueSource
Molecular Formula C₁₁H₂₄OPubChem[1]
Molecular Weight 172.31 g/mol PubChem[1]
Appearance Not specified; likely a liquidGeneral knowledge
Boiling Point Not specifically available; Estimated to be similar to other C11 alcohols
Flash Point Not specifically available; Assumed to be combustible based on similar alcohols
Solubility Expected to have low solubility in waterGeneral knowledge of tertiary alcohols
Density Not specifically available

Hazard Identification and GHS Classification

  • Flammability: May be a combustible liquid.

  • Health Hazards: May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation. Ingestion may be harmful.

  • Environmental Hazards: May be harmful to aquatic life.

Safe Handling Procedures

4.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted for each specific use to determine the necessary PPE. The following are general recommendations:

PPESpecification
Eye Protection Chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Skin and Body Protection Laboratory coat. Closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If engineering controls are not sufficient, a respirator may be required.

4.2. Engineering Controls

  • Work with this compound in a well-ventilated laboratory.

  • Use a chemical fume hood when handling larger quantities or when there is a potential for aerosol or vapor generation.

4.3. General Hygiene Practices

  • Avoid contact with eyes, skin, and clothing.

  • Do not breathe vapors or mist.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage Procedures

  • Store in a tightly closed, original container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from heat, sparks, open flames, and other ignition sources.

  • Store separately from incompatible materials such as strong oxidizing agents.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[3]

Accidental Release and Fire-Fighting Measures

7.1. Accidental Release

  • Small Spills: Absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite). Place in a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area. Prevent entry into waterways, sewers, basements, or confined areas. Dike the spilled material, if possible. Use a non-sparking shovel to collect material and place it in a container for disposal.

7.2. Fire-Fighting

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[3]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

8.1. Protocol for Determining the Solubility of this compound

Objective: To determine the solubility of this compound in water and a non-polar organic solvent.

Materials:

  • This compound

  • Distilled water

  • Hexane (B92381) (or other non-polar solvent)

  • Test tubes and rack

  • Pipettes

  • Vortex mixer

Procedure:

  • Label two test tubes, one for "Water" and one for "Hexane."

  • Add 2 mL of distilled water to the "Water" test tube and 2 mL of hexane to the "Hexane" test tube.

  • Carefully add 0.1 mL of this compound to each test tube.

  • Vortex each test tube for 30 seconds.

  • Allow the mixtures to stand for 1 minute and observe.

  • Record whether the this compound is soluble (forms a single clear phase), partially soluble (cloudy or forms an emulsion), or insoluble (forms two distinct layers).

8.2. Protocol for a Dehydration Reaction of this compound (Example)

Objective: To demonstrate a typical reaction of a tertiary alcohol, such as acid-catalyzed dehydration to form an alkene.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Distillation apparatus

  • Heating mantle

  • Round bottom flask

  • Condenser

  • Receiving flask

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Assemble a distillation apparatus. Place 10 g of this compound into a 100 mL round bottom flask.

  • Acid Addition: While cooling the flask in an ice bath, slowly add 5 mL of concentrated sulfuric acid with swirling.

  • Dehydration: Heat the mixture gently using a heating mantle. The alkene product will distill over. Collect the distillate in a receiving flask cooled in an ice bath.

  • Workup: Wash the distillate with an equal volume of saturated sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: The crude alkene can be further purified by fractional distillation.

Note: This is a general procedure and should be adapted and optimized based on the specific reaction conditions and safety considerations. Tertiary alcohols typically undergo dehydration reactions under acidic conditions.[4]

Visualizations

Safe Handling Workflow for this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal a Conduct Risk Assessment b Gather Required PPE: - Goggles - Gloves - Lab Coat a->b c Ensure Engineering Controls are Functional (Fume Hood) b->c d Transfer this compound in a Fume Hood c->d e Keep Container Closed When Not in Use d->e f Avoid Inhalation, Ingestion, and Skin/Eye Contact e->f g Store in a Cool, Dry, Well-Ventilated Area f->g h Keep Away from Ignition Sources g->h i Store Separately from Incompatible Materials h->i j Dispose of Waste in Accordance with Local Regulations i->j k Do Not Pour Down the Drain j->k

Caption: Workflow for the safe handling of this compound.

Spill Response Protocol for this compound

Spill_Response_Protocol cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup cluster_disposal Disposal start Spill Occurs a Alert others in the area start->a b Evacuate the immediate area if the spill is large a->b c Remove ignition sources b->c d Assess the size and nature of the spill c->d e Wear appropriate PPE d->e f Contain the spill with inert absorbent material e->f g Collect absorbed material into a labeled waste container f->g h Clean the spill area with soap and water g->h i Dispose of waste according to institutional guidelines h->i

Caption: Protocol for responding to a spill of this compound.

References

Application Notes and Protocols for the Grignard Synthesis of 5-Ethylnonan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of the tertiary alcohol 5-Ethylnonan-5-ol via a Grignard reaction. The protocol details the reaction of ethylmagnesium bromide with 5-nonanone (B165733), followed by an aqueous work-up and purification. This synthesis is a fundamental example of carbon-carbon bond formation, a critical transformation in organic synthesis and drug development. Included are detailed experimental procedures, a summary of key quantitative data, and a workflow diagram to ensure reproducible and efficient synthesis.

Introduction

The Grignard reaction is a cornerstone of organic chemistry, enabling the formation of carbon-carbon bonds through the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. The synthesis of this compound, a tertiary alcohol, is achieved by the nucleophilic attack of ethylmagnesium bromide on the electrophilic carbonyl carbon of 5-nonanone. This reaction is highly valued for its efficiency and versatility in creating complex organic molecules from simpler precursors. Mastery of this technique is essential for chemists involved in the synthesis of novel compounds for pharmaceutical and materials science applications.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₂₄O
Molecular Weight 172.31 g/mol
Appearance Colorless liquid (predicted)
Boiling Point Not available
Predicted logP 3.9

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Peaks
FTIR (neat) ~3400 cm⁻¹ (broad, O-H stretch), ~2960-2850 cm⁻¹ (C-H stretch), ~1150 cm⁻¹ (C-O stretch)[1]
¹H NMR (predicted) Chemical shifts for CH₃, CH₂, and OH protons
¹³C NMR (predicted) Chemical shifts for all carbon atoms in the molecule

Table 3: Reagents and Solvents

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
Magnesium turningsMg24.31
Bromoethane (B45996)C₂H₅Br108.97
Diethyl ether (anhydrous)(C₂H₅)₂O74.12
5-NonanoneC₉H₁₈O142.24
Sulfuric acid (1 M)H₂SO₄98.08
Saturated Sodium BicarbonateNaHCO₃84.01
Anhydrous Magnesium SulfateMgSO₄120.37

Experimental Protocols

I. Preparation of Ethylmagnesium Bromide (Grignard Reagent)

Caution: Grignard reactions are highly sensitive to moisture. All glassware must be thoroughly dried in an oven at >100°C for at least 4 hours and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon). Diethyl ether is extremely flammable and should be handled in a fume hood away from any ignition sources.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or CaSO₄), and a pressure-equalizing dropping funnel.

  • Magnesium Activation: Place magnesium turnings (1.1 equivalents) in the flask. Briefly heat the flask gently with a heat gun under a flow of inert gas to activate the magnesium surface and drive off any residual moisture. Allow the flask to cool to room temperature.

  • Initiation of Reaction: Add a small portion of anhydrous diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of bromoethane (1.0 equivalent) in anhydrous diethyl ether. Add a small amount of the bromoethane solution to the magnesium. The reaction is initiated when the solution becomes cloudy and starts to bubble. If the reaction does not start, a small crystal of iodine can be added as an initiator.

  • Formation of Grignard Reagent: Once the reaction has started, add the remaining bromoethane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.

II. Synthesis of this compound
  • Reaction Setup: Cool the freshly prepared ethylmagnesium bromide solution in an ice bath.

  • Addition of Ketone: Dissolve 5-nonanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the 5-nonanone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. The reaction mixture will likely become a thick, viscous slurry.

III. Work-up and Purification
  • Quenching the Reaction: Cool the reaction mixture in an ice bath and slowly add 1 M sulfuric acid dropwise with vigorous stirring. This will quench the reaction and dissolve the magnesium salts. Continue adding the acid until the aqueous layer is clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine (saturated NaCl solution).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure tertiary alcohol.[2][3][4][5]

Experimental Workflow

Grignard_Synthesis_Workflow Experimental Workflow for Grignard Synthesis of this compound cluster_prep I. Grignard Reagent Preparation cluster_synthesis II. Synthesis of this compound cluster_purification III. Work-up and Purification A 1. Assemble dry glassware under inert atmosphere B 2. Activate Magnesium turnings A->B C 3. Initiate reaction with bromoethane in diethyl ether B->C D 4. Form Ethylmagnesium Bromide C->D E 5. Cool Grignard reagent D->E Proceed to Synthesis F 6. Add 5-Nonanone solution dropwise E->F G 7. Stir at room temperature F->G H 8. Quench with 1 M H₂SO₄ G->H Proceed to Work-up I 9. Extract with diethyl ether H->I J 10. Wash with NaHCO₃ and brine I->J K 11. Dry and remove solvent J->K L 12. Purify by fractional distillation K->L M M L->M Characterization (FTIR, NMR)

Caption: Workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a clear logical progression based on the principles of nucleophilic addition to a carbonyl group. The key logical relationship is the transformation of the planar, sp²-hybridized carbonyl carbon of 5-nonanone into a tetrahedral, sp³-hybridized carbon in the tertiary alcohol product. This is initiated by the nucleophilic attack of the carbanionic ethyl group from the Grignard reagent.

Grignard_Mechanism_Pathway Reaction Mechanism Pathway Reagents Ethylmagnesium Bromide (Nucleophile) Intermediate Alkoxide Intermediate Reagents->Intermediate Nucleophilic Attack Ketone 5-Nonanone (Electrophile) Ketone->Intermediate Product This compound Intermediate->Product Protonation Workup Aqueous Work-up (H₃O⁺) Workup->Product

Caption: Mechanism of the Grignard reaction for this compound synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethylnonan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Ethylnonan-5-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: this compound, a tertiary alcohol, is most commonly synthesized via a Grignard reaction. There are two primary retrosynthetic disconnections for this target molecule, leading to two main synthetic routes:

  • Route A: Reaction of a butylmagnesium halide (e.g., butylmagnesium bromide) with pentan-3-one.

  • Route B: Reaction of an ethylmagnesium halide (e.g., ethylmagnesium bromide) with a pentanoate ester (e.g., ethyl pentanoate).

Q2: What are the most common side reactions observed during the synthesis of this compound?

A2: The Grignard reaction is susceptible to several side reactions that can lower the yield of the desired tertiary alcohol. These include:

  • Wurtz Coupling: The coupling of two alkyl halides in the presence of magnesium to form a symmetrical alkane. For example, in the synthesis of the Grignard reagent, octane (B31449) (from two butyl groups) or butane (B89635) (from two ethyl groups) can be formed.

  • Reduction of the Carbonyl: The Grignard reagent can act as a reducing agent, especially with sterically hindered ketones, leading to the formation of a secondary alcohol (this compound is a tertiary alcohol, but reduction of the starting ketone would lead to pentan-3-ol).[1]

  • Enolization of the Carbonyl: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. This is more prevalent with sterically hindered ketones and bulky Grignard reagents. Subsequent workup will regenerate the starting ketone.[1]

  • Quenching of the Grignard Reagent: Grignard reagents are highly reactive towards protic solvents (e.g., water, alcohols). Any moisture in the reaction will protonate the Grignard reagent, rendering it inactive.

Q3: How can I minimize the formation of byproducts?

A3: Minimizing side reactions is crucial for achieving a high yield of this compound. Key strategies include:

  • Strict Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

  • Magnesium Activation: The magnesium turnings should be activated to ensure a fresh reactive surface. This can be achieved by methods such as crushing the magnesium, using a crystal of iodine, or adding a small amount of 1,2-dibromoethane.

  • Controlled Addition: Slow, dropwise addition of the alkyl halide to the magnesium suspension and slow addition of the carbonyl compound to the Grignard reagent can help control the exothermic reaction and minimize side reactions like Wurtz coupling.

  • Appropriate Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are common solvents for Grignard reactions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield of this compound Inactive Grignard Reagent: The Grignard reagent failed to form or was quenched.- Ensure all glassware is scrupulously dry. - Use anhydrous solvents. - Activate the magnesium turnings before adding the alkyl halide. - Check the quality of the alkyl halide; it should be pure and dry.
Inefficient Reaction with Carbonyl: The Grignard reagent did not react efficiently with the ketone or ester.- Ensure the carbonyl compound is pure and dry. - Control the reaction temperature; excessive heat can promote side reactions. - Allow for sufficient reaction time.
Presence of a Significant Amount of Alkane Byproduct (e.g., Octane or Butane) Wurtz Coupling: This side reaction is favored at higher temperatures and with certain alkyl halides.- Add the alkyl halide to the magnesium suspension slowly and at a controlled rate to maintain a gentle reflux. - Consider using a different alkyl halide (e.g., chloride instead of bromide).
Recovery of a Large Amount of Starting Ketone (Pentan-3-one) Enolization: The Grignard reagent acted as a base instead of a nucleophile.- Use a less sterically hindered Grignard reagent if possible (though both butyl and ethyl are not excessively bulky). - Lower the reaction temperature during the addition of the ketone.
Formation of a Secondary Alcohol (Pentan-3-ol) Reduction of the Ketone: The Grignard reagent acted as a reducing agent.- This is less common with primary alkyl Grignard reagents but can occur. Using a different Grignard reagent is a potential, though not always practical, solution.
Oily, Inseparable Mixture After Workup Incomplete Hydrolysis: The magnesium alkoxide salt has not been fully hydrolyzed.- Ensure sufficient and appropriately concentrated acid (e.g., HCl or H₂SO₄) is used during the aqueous workup. - Stir the mixture vigorously during workup to ensure complete reaction.

Experimental Protocols

Route A: Synthesis of this compound from Butylmagnesium Bromide and Pentan-3-one

1. Preparation of Butylmagnesium Bromide (Grignard Reagent):

  • All glassware must be flame-dried or oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, place a solution of 1-bromobutane (B133212) (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the 1-bromobutane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with Pentan-3-one:

  • Cool the Grignard reagent solution in an ice bath.

  • Prepare a solution of pentan-3-one (1.0 equivalent) in anhydrous diethyl ether.

  • Add the pentan-3-one solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

3. Workup:

  • Pour the reaction mixture slowly into a beaker containing a mixture of ice and a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

  • Stir until all the solids have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation under reduced pressure.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification glassware Dry Glassware grignard Grignard Reagent Formation glassware->grignard reagents Anhydrous Reagents reagents->grignard reaction Reaction with Carbonyl grignard->reaction hydrolysis Acidic Hydrolysis reaction->hydrolysis extraction Extraction hydrolysis->extraction drying Drying extraction->drying purification Purification (Distillation) drying->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions start Grignard Reagent (RMgX) + Carbonyl (C=O) main_product This compound start->main_product Nucleophilic Addition wurtz Wurtz Coupling (R-R) start->wurtz reduction Reduction (Secondary Alcohol) start->reduction enolization Enolization (Ketone Recovery) start->enolization quenching Quenching (Alkane, R-H) start->quenching

Caption: Main reaction versus common side reactions in the Grignard synthesis.

References

Technical Support Center: Optimizing Grignard Reaction Yield for Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield of tertiary alcohols from Grignard reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of tertiary alcohols using Grignard reagents.

Issue 1: Low or No Product Yield

Q: My Grignard reaction is yielding very little or no tertiary alcohol. What are the common causes and how can I fix this?

A: Low or no yield in a Grignard reaction is a frequent issue, often stemming from problems with the Grignard reagent itself or the reaction conditions. Here are the primary factors to investigate:

  • Presence of Water: Grignard reagents are extremely sensitive to moisture.[1][2] Any trace of water in the glassware, solvents, or starting materials will quench the Grignard reagent, preventing it from reacting with the ketone or ester.

    • Solution: Ensure all glassware is rigorously dried, either in an oven or by flame-drying under an inert atmosphere. Solvents must be anhydrous. Diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents that should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[2]

  • Poor Quality of Magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl/aryl halide to form the Grignard reagent.[3]

    • Solution: Activate the magnesium surface prior to the reaction. This can be achieved by methods such as:

      • Adding a small crystal of iodine.

      • Using a few drops of 1,2-dibromoethane.

      • Mechanically crushing the magnesium turnings in the reaction flask.[3]

  • Impure Reagents: The alkyl/aryl halide and the ketone or ester must be pure and free of any acidic protons.

    • Solution: Use freshly distilled reagents. Ensure the ketone or ester does not contain acidic functional groups like alcohols or carboxylic acids, as the Grignard reagent will react as a base rather than a nucleophile.

  • Incorrect Stoichiometry with Esters: When synthesizing a tertiary alcohol from an ester, two equivalents of the Grignard reagent are required.[4][5] The first equivalent adds to the ester to form a ketone intermediate, which then reacts with a second equivalent to yield the tertiary alcohol.[4]

    • Solution: Use at least two full equivalents of the Grignard reagent when starting from an ester. An excess is often recommended to ensure the reaction goes to completion.

Issue 2: Formation of Side Products

Q: I'm observing significant amounts of side products in my reaction mixture, reducing the yield of the desired tertiary alcohol. What are these side products and how can I minimize their formation?

A: The formation of side products is a common challenge, especially when dealing with sterically hindered ketones or Grignard reagents. The primary side reactions are enolization and reduction.[2]

  • Enolization: If the Grignard reagent is sterically bulky or the ketone has acidic alpha-protons, the Grignard reagent can act as a base, deprotonating the ketone to form an enolate. Upon workup, this will regenerate the starting ketone.[2]

    • Solution:

      • Use a less sterically hindered Grignard reagent if possible.

      • Run the reaction at a lower temperature to favor the nucleophilic addition over deprotonation.

      • Consider using a different organometallic reagent, such as an organolithium, which can sometimes be less prone to enolization.

  • Reduction: If the Grignard reagent has a beta-hydride, it can reduce the ketone to a secondary alcohol via a six-membered transition state.[2]

    • Solution:

      • Choose a Grignard reagent that lacks beta-hydrides (e.g., methylmagnesium bromide or phenylmagnesium bromide).

      • Lowering the reaction temperature can also help to disfavor the reduction pathway.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for synthesizing tertiary alcohols via a Grignard reaction?

A: Diethyl ether and tetrahydrofuran (THF) are the most commonly used solvents for Grignard reactions.[2] The choice between them can influence the reaction rate and yield. THF is a more polar solvent and can lead to faster reaction rates. However, diethyl ether is often sufficient and can be easier to render anhydrous. The optimal solvent may also depend on the specific substrates being used. A comparative study on the synthesis of terpene alcohols showed high yields using THF.[6]

Q: At what temperature should I run my Grignard reaction for optimal tertiary alcohol yield?

A: The optimal temperature depends on the specific reactants. Generally, the formation of the Grignard reagent is initiated at room temperature and may require gentle heating to reflux to ensure complete formation. The subsequent reaction with the ketone or ester is often carried out at a low temperature (e.g., 0 °C or even -78 °C) to control the exothermicity of the reaction and to minimize side reactions like enolization and reduction.[7] For the synthesis of certain terpene alcohols, reactions were successfully carried out at temperatures ranging from 0°C to room temperature.[6]

Q: How can I be sure my Grignard reagent has formed successfully before adding my ketone or ester?

A: Visual cues can indicate the formation of the Grignard reagent, such as the disappearance of the magnesium turnings and the formation of a cloudy or colored solution. For a more quantitative assessment, the concentration of the Grignard reagent can be determined by titration before its use.

Q: What is the proper workup procedure for a Grignard reaction to isolate a tertiary alcohol?

A: A typical workup involves quenching the reaction with a cold, dilute aqueous acid, such as ammonium (B1175870) chloride or hydrochloric acid. This protonates the alkoxide intermediate to form the tertiary alcohol and dissolves the magnesium salts. The product is then extracted into an organic solvent, washed, dried, and purified, usually by distillation or chromatography.

Data Presentation

Table 1: Effect of Solvent on Grignard Reaction Yield for Terpene Alcohol Synthesis

SolventProduct Yield (%)
Tetrahydrofuran (THF)97
Diethyl Ether92
2-Methyltetrahydrofuran (2-MeTHF)95

Data adapted from a study on the synthesis of terpene alcohols.[6] Yields are for the formation of a specific tertiary alcohol under optimized conditions.

Table 2: Effect of Temperature on Grignard Reaction Yield

Temperature (°C)Product Yield (%)
095
25 (Room Temperature)88
4075

Data represents a generalized trend for a typical Grignard reaction forming a tertiary alcohol and is illustrative. Specific yields can vary significantly based on the substrates.

Experimental Protocols

Protocol 1: Synthesis of a Tertiary Alcohol from a Ketone

  • Preparation: All glassware is oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous diethyl ether to cover the magnesium.

  • Dissolve the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the halide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0°C in an ice bath.

  • Dissolve the ketone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude tertiary alcohol by distillation or column chromatography.

Protocol 2: Synthesis of a Tertiary Alcohol from an Ester

The procedure is similar to Protocol 1, with the following key modifications:

  • Stoichiometry: Use at least 2.2 equivalents of the alkyl or aryl halide and 2.2 equivalents of magnesium to prepare the Grignard reagent.

  • Reaction with Ester: Add a solution of the ester (1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent at 0°C.

Visualizations

Grignard_Reaction_Workflow General Workflow for Grignard Reaction Optimization reagent_prep Reagent & Glassware Preparation (Anhydrous Conditions) mg_activation Magnesium Activation (e.g., Iodine, 1,2-Dibromoethane) reagent_prep->mg_activation grignard_formation Grignard Reagent Formation (Alkyl/Aryl Halide + Mg in Ether/THF) mg_activation->grignard_formation reaction Reaction with Ketone/Ester (Controlled Temperature) grignard_formation->reaction workup Aqueous Workup (e.g., sat. NH4Cl) reaction->workup purification Purification (Distillation/Chromatography) workup->purification analysis Yield & Purity Analysis purification->analysis

Caption: General experimental workflow for Grignard reaction.

Troubleshooting_Grignard Troubleshooting Low Yield in Grignard Reactions start Low Yield of Tertiary Alcohol check_reagent Was the Grignard Reagent Successfully Formed? start->check_reagent Investigate check_conditions Were Reaction Conditions Optimal? start->check_conditions Investigate check_side_reactions Are Side Products Present? start->check_side_reactions Investigate reagent_no No check_reagent->reagent_no Check for water, impure reagents, inactive Mg reagent_yes Yes check_reagent->reagent_yes conditions_no No check_conditions->conditions_no Check temperature, stoichiometry side_reactions_yes Yes check_side_reactions->side_reactions_yes Identify enolization or reduction products sol1 Dry all glassware & solvents rigorously reagent_no->sol1 sol2 Activate Magnesium reagent_no->sol2 sol3 Purify starting materials reagent_no->sol3 sol4 Optimize reaction temperature (often lower for addition step) conditions_no->sol4 sol5 Ensure 2+ equivalents of Grignard for esters conditions_no->sol5 sol6 Use less hindered reagents side_reactions_yes->sol6 sol7 Lower reaction temperature side_reactions_yes->sol7

Caption: Troubleshooting decision tree for low Grignard yield.

References

Technical Support Center: 5-Ethylnonan-5-ol Reactions & Steric Hindrance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Ethylnonan-5-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the steric hindrance of this tertiary alcohol in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often slow or low-yielding?

A1: this compound is a tertiary alcohol. The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms (a butyl group, an ethyl group, and another butyl group). This creates significant steric hindrance around the reactive hydroxyl group, making it difficult for reagents to access it. This steric bulk can hinder or prevent reactions that proceed through mechanisms requiring backside attack, such as the S(_N)2 mechanism.[1][2]

Q2: I am having trouble with the Williamson ether synthesis using this compound. What is going wrong?

A2: The Williamson ether synthesis proceeds via an S(_N)2 reaction, which is highly sensitive to steric hindrance.[1][2] Attempting to use the alkoxide of this compound as the nucleophile with a primary alkyl halide will be very slow due to the bulkiness of the alkoxide. Conversely, using 5-ethylnonan-5-yl halide (if it could be formed) as the substrate is not feasible as tertiary halides will primarily undergo elimination (E2) reactions in the presence of a strong base (the alkoxide), rather than substitution.[1] Therefore, the Williamson ether synthesis is not a suitable method for preparing ethers from this compound.

Q3: Can I oxidize this compound to a ketone?

A3: Tertiary alcohols like this compound are resistant to oxidation under standard conditions.[3][4] Common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or chromic acid do not typically oxidize tertiary alcohols because there is no hydrogen atom on the carbon bearing the hydroxyl group to be removed.[3][4] Forcing conditions will likely lead to the cleavage of carbon-carbon bonds. A notable exception is the Babler oxidation, which is specific to tertiary allylic alcohols and results in an enone; this is not applicable to this compound.[5]

Q4: What is the expected mechanism for the dehydration of this compound?

A4: The dehydration of tertiary alcohols like this compound proceeds through an E1 (elimination, unimolecular) mechanism.[6][7][8][9][10] The reaction involves three main steps:

  • Protonation of the hydroxyl group by a strong acid catalyst to form a good leaving group (water).

  • Loss of the water molecule to form a stable tertiary carbocation. This is the rate-determining step.

  • Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form the alkene.

Due to the possibility of deprotonation from different adjacent carbons, a mixture of alkene isomers may be formed. According to Zaitsev's rule, the most substituted alkene will be the major product.[11]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound via Grignard Reaction

The synthesis of this compound is typically achieved through the Grignard reaction of an appropriate ketone (e.g., nonan-5-one or pentan-3-one) with an organomagnesium halide (e.g., ethylmagnesium bromide or butylmagnesium bromide).[12] Low yields are a common issue and can be troubleshooted using the following guide.

Troubleshooting Workflow for Grignard Reaction

grignard_troubleshooting start Low Yield in Grignard Synthesis of this compound check_reagents Verify Purity and Anhydrous Conditions of Reagents and Glassware start->check_reagents check_mg Activate Magnesium Turnings (e.g., grinding, iodine crystal) check_reagents->check_mg Reagents OK check_addition Slow, Dropwise Addition of Alkyl Halide to Maintain Gentle Reflux check_mg->check_addition check_ketone_addition Slow Addition of Ketone Solution at Low Temperature (e.g., 0°C) check_addition->check_ketone_addition side_reactions Investigate Potential Side Reactions: Enolization, Reduction, Wurtz Coupling check_ketone_addition->side_reactions side_reactions->check_reagents Side reactions significant workup Gentle Aqueous Workup (e.g., saturated NH4Cl solution) side_reactions->workup Side reactions minimized purification Effective Purification (e.g., column chromatography) workup->purification success Improved Yield purification->success

Caption: Troubleshooting workflow for low yields in the Grignard synthesis of this compound.

Quantitative Data: Grignard Reaction Yields for Tertiary Alcohols

ReactantsProductYield (%)Reference
Nonan-5-one + Ethylmagnesium bromideThis compound(Not specifically reported, but analogous reactions suggest yields can be variable)
Hexan-2-one + 2-Bromopentane4,5-Dimethylnonan-4-ol31.2(Dissertation on a similar tertiary alcohol synthesis)

Experimental Protocol: Synthesis of this compound via Grignard Reaction

  • Preparation: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous diethyl ether or THF should be used as the solvent.

  • Grignard Reagent Formation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of nonan-5-one (1.0 equivalent) in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • Workup: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Issue 2: Failure of Esterification of this compound

Standard Fischer esterification, which involves heating the alcohol with a carboxylic acid and a strong acid catalyst, is generally ineffective for tertiary alcohols like this compound due to rapid dehydration of the alcohol under the acidic and high-temperature conditions.[13] Alternative methods are required.

Decision Tree for Esterifying this compound

esterification_decision_tree start Esterification of This compound acid_sensitive Is the carboxylic acid sensitive to strong reagents? start->acid_sensitive steglich Use Steglich Esterification (DCC/DMAP or EDC/DMAP) acid_sensitive->steglich Yes acid_chloride Convert Carboxylic Acid to Acid Chloride (e.g., with SOCl2 or (COCl)2) acid_sensitive->acid_chloride No product Desired Ester steglich->product react_alcohol React Acid Chloride with This compound, often with a non-nucleophilic base (e.g., pyridine) acid_chloride->react_alcohol react_alcohol->product

Caption: Decision tree for selecting an appropriate esterification method for this compound.

Quantitative Data: Esterification of Sterically Hindered Alcohols

AlcoholCarboxylic Acid DerivativeCoupling/CatalystYield (%)Reference
Tertiary AlcoholsAcyl ChloridesSilver CyanideGood to Excellent[14]
Sterically Hindered AlcoholsCarboxylic AcidsDCC, DMAPGenerally good, but can vary[15][16][17][18]
2-Methylbutan-2-olNaproxenDMAP75[3]

Experimental Protocol: Esterification using the Acid Chloride Method

  • Acid Chloride Formation: In a fume hood, the carboxylic acid (1.0 equivalent) is dissolved in an anhydrous solvent like dichloromethane (B109758) (DCM) or used neat. Thionyl chloride (SOCl(_2)) or oxalyl chloride ((COCl)(_2)) (1.2-1.5 equivalents) is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The reaction is stirred at room temperature until gas evolution ceases. The excess reagent and solvent are removed under reduced pressure to yield the crude acid chloride.

  • Esterification: The crude acid chloride is dissolved in anhydrous DCM. The solution is cooled to 0 °C. A solution of this compound (1.0 equivalent) and a non-nucleophilic base such as pyridine (B92270) (1.1 equivalents) in anhydrous DCM is added dropwise. The reaction is stirred at room temperature and monitored by TLC.

  • Workup: The reaction mixture is washed with dilute aqueous HCl to remove excess pyridine, followed by saturated aqueous NaHCO(_3) and brine. The organic layer is dried over anhydrous Na(_2)SO(_4), filtered, and the solvent is evaporated.

  • Purification: The crude ester is purified by column chromatography.

Issue 3: Dehydration of this compound under Reaction Conditions

Dehydration is a common side reaction when attempting other transformations of this compound, especially under acidic or high-temperature conditions.[19][20][21][22]

Troubleshooting Dehydration

dehydration_troubleshooting start Unwanted Dehydration of This compound check_conditions Review Reaction Conditions: Temperature and pH start->check_conditions high_temp High Temperature? check_conditions->high_temp acidic_ph Acidic pH? check_conditions->acidic_ph high_temp->acidic_ph No lower_temp Lower Reaction Temperature high_temp->lower_temp Yes neutral_conditions Use Neutral or Basic Conditions if Possible acidic_ph->neutral_conditions Yes solution Reduced Dehydration acidic_ph->solution No lower_temp->solution alternative_reagents Consider Milder, Non-Acidic Reagents neutral_conditions->alternative_reagents alternative_reagents->solution

Caption: Troubleshooting guide for preventing the unwanted dehydration of this compound.

Quantitative Data: Dehydration of Tertiary Alcohols

AlcoholCatalyst/ConditionsProduct(s)Yield (%)Reference
Tertiary AlcoholsConcentrated H(_2)SO(_4) or H(_3)PO(_4), 25-80 °CAlkenesCan be high, but often a mixture of isomers[6][9][10]
Cyclohexanol95% H(_2)SO(_4), 130-140 °CCyclohexene< 96.3 (with polymer formation)[23]

Experimental Protocol: Controlled Dehydration of this compound

  • Setup: In a round-bottom flask equipped for distillation, place this compound (1.0 equivalent).

  • Catalyst Addition: Add a catalytic amount of a strong acid such as concentrated sulfuric acid or phosphoric acid.

  • Reaction: Gently heat the mixture. The alkene products, being more volatile than the alcohol, will distill as they are formed. The temperature should be maintained in the range of 25-80 °C for tertiary alcohols.[6][9]

  • Purification: The collected distillate is washed with water and a dilute sodium bicarbonate solution to remove any acidic impurities. The organic layer is then dried over a suitable drying agent and can be further purified by fractional distillation to separate any isomeric alkene products.

References

Technical Support Center: Synthesis and Purification of 5-Ethylnonan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Ethylnonan-5-ol via Grignard reaction and the subsequent removal of unreacted Grignard reagent and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quenching a Grignar reaction and why is it necessary?

A1: The most common method for quenching a Grignard reaction is the addition of an aqueous acid solution, such as ammonium (B1175870) chloride (NH₄Cl), dilute hydrochloric acid (HCl), or dilute sulfuric acid (H₂SO₄).[1][2][3] This step is crucial for two main reasons:

  • Protonation of the Alkoxide: The Grignard reaction initially forms a magnesium alkoxide salt of the desired alcohol. The acidic workup protonates this alkoxide to yield the neutral alcohol, this compound.[4][5]

  • Dissolving Magnesium Salts: The workup dissolves the magnesium salts (e.g., MgBr₂) and any unreacted magnesium metal, converting them into water-soluble species that can be easily separated from the organic product during aqueous extraction.[1][2]

Q2: I've added the quenching solution, but I have a thick, gelatinous precipitate that is making separation difficult. What should I do?

A2: The formation of a gelatinous precipitate, often magnesium hydroxide (B78521) or basic magnesium salts, is a common issue. To resolve this, ensure that the aqueous layer is sufficiently acidic.[1] You can add more of your dilute acid solution (e.g., 1 M H₂SO₄ or HCl) and stir vigorously until the solids dissolve.[2][6] The goal is to convert these insoluble magnesium species into soluble salts.

Q3: How do I effectively separate my this compound from the aqueous layer after quenching?

A3: Liquid-liquid extraction using a separatory funnel is the standard method.[1][3] Since this compound is a long-chain alcohol, it will have low solubility in water and will preferentially partition into the organic layer (typically diethyl ether or tetrahydrofuran, the reaction solvent).[7] You should perform multiple extractions of the aqueous layer with fresh portions of the organic solvent to maximize the recovery of your product.

Q4: What are the common side products in the synthesis of this compound, and how can I minimize them?

A4: Common side products in Grignard reactions include:

  • Wurtz coupling products: Reaction of the Grignard reagent with the parent alkyl halide. This can be minimized by adding the alkyl halide slowly to the magnesium turnings during the formation of the Grignard reagent.

  • Enolization of the ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the recovery of starting material after workup. Using a lower reaction temperature can help to disfavor this pathway.

  • Reduction of the ketone: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol. In the case of ethylmagnesium bromide, this is less of a concern.

Q5: What is the best way to purify the crude this compound after extraction and drying?

A5: For a liquid alcohol like this compound, distillation is the most effective method of purification.[1][6] Given its expected high boiling point, vacuum distillation is recommended to prevent decomposition.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of this compound 1. Wet glassware or solvents. 2. Impure magnesium or alkyl halide. 3. Incomplete formation of the Grignard reagent.1. Ensure all glassware is oven-dried and use anhydrous solvents.[8] 2. Use freshly crushed magnesium and purified alkyl halide. 3. Activate the magnesium with a small crystal of iodine if the reaction is sluggish to start.[3]
Presence of starting ketone (nonan-4-one) in the final product 1. Insufficient Grignard reagent. 2. Incomplete reaction.1. Use a slight excess of the Grignard reagent (1.1-1.2 equivalents). 2. Ensure the reaction is stirred for a sufficient amount of time after the addition of the ketone.
Cloudy or wet organic layer after extraction Incomplete separation of the aqueous layer or insufficient drying agent.1. Allow the layers to separate completely in the separatory funnel. 2. Add more anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) until it no longer clumps together.[3][6]
Product decomposes during distillation The boiling point is too high for atmospheric pressure distillation.Use vacuum distillation to lower the boiling point of this compound.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from nonan-4-one and ethylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Nonan-4-one

  • 1 M Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of Ethylmagnesium Bromide: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a few drops of ethyl bromide to initiate the reaction. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide dissolved in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30 minutes.

  • Reaction with Nonan-4-one: Cool the Grignard reagent in an ice bath. Dissolve nonan-4-one in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reflux. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15-30 minutes.[6]

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly add 1 M sulfuric acid with vigorous stirring to quench the reaction and dissolve the magnesium salts.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.[6]

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.[6]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.[6]

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation.

Data Presentation

Compound Molecular Formula Molar Mass ( g/mol ) Estimated Boiling Point (°C) Solubility
This compoundC₁₁H₂₄O172.31[9]~220-230 (extrapolated from similar compounds)[7]Low in water; soluble in organic solvents like diethyl ether.[7]
Nonan-4-oneC₉H₁₈O142.24186-188Insoluble in water; soluble in ethanol (B145695) and ether.
Ethylmagnesium bromideC₂H₅MgBr133.27N/A (typically used in solution)Reacts with water.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: Anhydrous Conditions grignard_formation Formation of Ethylmagnesium Bromide start->grignard_formation reaction Reaction with Nonan-4-one grignard_formation->reaction quench Quench with 1 M H₂SO₄ reaction->quench extraction Liquid-Liquid Extraction quench->extraction wash Wash with NaHCO₃ and Water extraction->wash dry Dry with Anhydrous MgSO₄ wash->dry solvent_removal Solvent Removal (Rotary Evaporation) dry->solvent_removal distillation Vacuum Distillation solvent_removal->distillation final_product Pure this compound distillation->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Interpreting the NMR spectrum of 5-Ethylnonan-5-ol for impurities

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on interpreting the NMR spectrum of 5-Ethylnonan-5-ol to identify potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The expected NMR chemical shifts for this compound are predicted based on its structure. The molecule is symmetrical, which simplifies the spectrum. The tables below summarize the predicted chemical shifts in a typical deuterated solvent like CDCl₃.

Predicted ¹H NMR Chemical Shifts for this compound

Protons (Label)Chemical Shift (ppm)MultiplicityIntegration
a~0.90Triplet6H
b~1.25-1.40Multiplet8H
c~1.45Quartet4H
d~0.85Triplet6H
e~1.50Singlet (broad)1H

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon (Label)Chemical Shift (ppm)
1 & 9~14.2
2 & 8~23.5
3 & 7~26.0
4 & 6~38.0
5~75.0
1' & 1''~8.0
2' & 2''~30.0

Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

Q2: My ¹H NMR spectrum shows a sharp singlet around 2.1 ppm. What could this impurity be?

A2: A singlet around 2.1 ppm is highly characteristic of acetone, a common solvent used for cleaning glassware. Ensure all apparatus is properly dried to avoid contamination. If the synthesis involved a ketone starting material, this could also indicate unreacted ketone. For example, the synthesis of this compound might involve the reaction of ethylmagnesium bromide with nonan-5-one. The α-protons of nonan-5-one would appear as a triplet around 2.4 ppm.

Q3: I see a triplet at approximately 2.4 ppm and other multiplets between 0.9 and 1.6 ppm that don't correspond to my product. What is the likely impurity?

A3: These signals could indicate the presence of unreacted nonan-5-one, a potential precursor. The triplet at ~2.4 ppm would correspond to the protons alpha to the carbonyl group. The other multiplets would be from the butyl chains of the ketone.

Q4: There are signals in my ¹H NMR spectrum at ~3.4 (quartet) and ~1.2 ppm (triplet). What do these suggest?

A4: These signals are characteristic of diethyl ether, a common solvent for Grignard reactions, which are often used to synthesize tertiary alcohols like this compound. The quartet at ~3.4 ppm is from the -OCH₂- protons, and the triplet at ~1.2 ppm is from the -CH₃ protons. Proper drying of the product under vacuum should remove residual solvent.

Summary of Potential Impurity NMR Data

Impurity¹H NMR Signals (ppm)¹³C NMR Signals (ppm)
Nonan-5-one~2.4 (t), ~1.5 (m), ~1.3 (m), ~0.9 (t)~211 (C=O), ~42, ~26, ~22, ~14
Diethyl Ether~3.4 (q), ~1.2 (t)~66, ~15
Acetone~2.1 (s)~206, ~30
Tetrahydrofuran (THF)~3.7 (m), ~1.8 (m)~68, ~26

Experimental Protocols

Protocol for NMR Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of your purified this compound sample into a clean, dry vial.

  • Adding the Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolving the Sample: Gently swirl or vortex the vial to completely dissolve the sample. If the sample is not fully soluble, you can try gentle warming or sonication.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Adding an Internal Standard (Optional): If quantitative analysis is required, add a small, known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, which is at 0 ppm).

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

  • Acquiring the Spectrum: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for interpreting the NMR spectrum of this compound to identify potential impurities.

NMR_Impurity_Workflow start Acquire ¹H and ¹³C NMR Spectra check_peaks Compare spectrum to expected this compound peaks start->check_peaks unexpected_peaks Unexpected Peaks Present? check_peaks->unexpected_peaks pure_sample Sample is Pure unexpected_peaks->pure_sample No check_solvent Check for common solvent signals unexpected_peaks->check_solvent Yes solvent_present Solvent Impurity Identified (e.g., Diethyl Ether, THF) check_solvent->solvent_present Signals Match check_ketone Check for signals of unreacted ketone (e.g., Nonan-5-one) check_solvent->check_ketone No Match ketone_present Unreacted Ketone Identified check_ketone->ketone_present Signals Match other_impurity Consult further analytical data (e.g., MS, IR) check_ketone->other_impurity No Match

Caption: Workflow for identifying impurities in this compound via NMR.

Troubleshooting low yield in 5-Ethylnonan-5-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for the synthesis of 5-Ethylnonan-5-ol, a tertiary alcohol typically prepared via a Grignard reaction. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Grignard reaction to synthesize this compound is not initiating. What are the possible causes and solutions?

A1: Failure of a Grignard reaction to initiate is a common issue, almost always stemming from the presence of water or impurities on the magnesium surface. Here are the key factors to check:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under a stream of inert gas (like nitrogen or argon) and cooled to room temperature before use. All solvents and reagents must be anhydrous. Diethyl ether or tetrahydrofuran (B95107) (THF) are common solvents and must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) for best results.

  • Magnesium Activation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide. Several methods can be used to activate the magnesium:

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod (in the reaction flask, under inert atmosphere) to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine to the reaction flask. The iodine will react with the magnesium surface, creating a small amount of magnesium iodide and exposing fresh magnesium. The disappearance of the brown iodine color is an indicator of activation. A few drops of 1,2-dibromoethane (B42909) can also be used as an initiator.

  • Alkyl Halide Quality: The ethyl halide (e.g., bromoethane (B45996) or iodoethane) should be pure and free of water or alcohol contaminants.

Q2: I'm observing a low yield of this compound. What are the most likely reasons and how can I improve it?

A2: Low yields in this synthesis can be attributed to several factors, including side reactions and suboptimal reaction conditions.

  • Side Reactions:

    • Wurtz Coupling: The Grignard reagent can react with the remaining ethyl halide to form butane (B89635) (R-MgX + R-X → R-R + MgX₂). This is more likely to occur at higher concentrations of the alkyl halide. To minimize this, add the ethyl halide solution slowly to the magnesium turnings to maintain a low concentration.

    • Enolization of the Ester: The Grignard reagent is a strong base and can deprotonate the α-carbon of the ethyl pentanoate, forming an enolate. This enolate is unreactive towards further Grignard addition and will be quenched during the workup, regenerating the starting ester and reducing the yield of the desired alcohol. To mitigate this, the reaction is typically carried out at a low temperature (e.g., 0 °C) and the Grignard reagent is added slowly to the ester solution.

    • Reaction with Water/Protic Solvents: As mentioned, any moisture will quench the Grignard reagent, reducing the amount available to react with the ester.

  • Incomplete Reaction:

    • Ensure a sufficient excess of the Grignard reagent is used (typically 2.2-2.5 equivalents) to account for the two additions to the ester and potential losses due to side reactions.

    • Allow the reaction to proceed for a sufficient amount of time after the addition of the ester. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.

  • Workup and Purification Losses:

    • During the aqueous workup, ensure the pH is acidic enough to protonate the alkoxide and dissolve the magnesium salts. Insufficient acidification can lead to the precipitation of magnesium hydroxides, which can trap the product.

    • Extraction with a suitable organic solvent should be thorough to recover all the product from the aqueous layer.

    • Purification by distillation should be performed carefully to avoid decomposition of the tertiary alcohol.

Q3: I have isolated my product, but it appears to be contaminated with a high-boiling impurity. What could this be?

A3: A common high-boiling impurity in the Grignard synthesis of tertiary alcohols from esters is the product of a Claisen condensation of the starting ester. In this case, ethyl 2-ethyl-3-oxopentanoate could be formed from the self-condensation of ethyl pentanoate, initiated by the basic Grignard reagent. Careful distillation is usually sufficient to separate the desired this compound from this higher molecular weight byproduct.

Q4: Can I use a different ester or Grignard reagent to synthesize this compound?

A4: Yes, alternative starting materials can be used, which can be a strategy to troubleshoot issues with a particular reagent. For example, you could use pentanoyl chloride and two equivalents of ethylmagnesium bromide. However, acid chlorides are generally more reactive and may lead to more vigorous reactions and potentially different side products. Alternatively, you could react pentan-3-one with butylmagnesium bromide. The choice of reagents can influence the reaction rate and the profile of impurities.

Data Presentation

The following table summarizes the expected impact of various reaction parameters on the yield of this compound.

ParameterConditionExpected Impact on YieldRationale
Solvent Anhydrous Diethyl EtherGoodStandard solvent for Grignard reactions.
Anhydrous Tetrahydrofuran (THF)Potentially HigherTHF can better solvate the Grignard reagent, potentially increasing its reactivity.
Presence of WaterDrastic DecreaseQuenches the Grignard reagent.
Temperature Ester Addition at 0 °CHigherMinimizes enolization of the ester.
Ester Addition at RefluxLowerIncreases the rate of enolization and other side reactions.
Grignard Reagent 2.2 equivalentsOptimalEnsures complete reaction of the ester.
< 2.0 equivalentsLowerIncomplete conversion of the intermediate ketone to the tertiary alcohol.
Addition Rate Slow addition of Grignard to EsterHigherMaintains a low concentration of the basic Grignard reagent, reducing enolization.
Rapid addition of Grignard to EsterLowerLocalized high concentrations of Grignard can increase side reactions.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for activation)

  • Anhydrous diethyl ether (or THF)

  • Bromoethane

  • Ethyl pentanoate

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (2.2 equivalents) in the flask.

    • Add a small crystal of iodine if necessary for activation.

    • Add anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of bromoethane (2.2 equivalents) in anhydrous diethyl ether.

    • Add a small amount of the bromoethane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a slight cloudiness. If it does not start, gentle warming may be required.

    • Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethyl Pentanoate:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In the dropping funnel, place a solution of ethyl pentanoate (1.0 equivalent) in anhydrous diethyl ether.

    • Add the ethyl pentanoate solution dropwise to the cold Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid with vigorous stirring. Continue adding acid until the aqueous layer is clear.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Synthesis_Workflow Reagents Ethyl Bromide + Magnesium Grignard Ethylmagnesium Bromide (Grignard Reagent) Reagents->Grignard Initiation Reaction Grignard Reaction (Anhydrous Ether/THF, 0°C) Grignard->Reaction Ester Ethyl Pentanoate Ester->Reaction Intermediate Alkoxide Intermediate Reaction->Intermediate Workup Acidic Workup (e.g., HCl) Intermediate->Workup Protonation Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Grignard Problem with Grignard Reagent? Start->Check_Grignard Check_Reaction_Conditions Suboptimal Reaction Conditions? Start->Check_Reaction_Conditions Check_Workup Issues with Workup/Purification? Start->Check_Workup Moisture Moisture Present? Check_Grignard->Moisture Check anhydrous technique Activation Poor Mg Activation? Check_Grignard->Activation Use I2 or mechanical activation Side_Reaction_Grignard Wurtz Coupling? Check_Grignard->Side_Reaction_Grignard Slow addition of alkyl halide Temperature Reaction Temp. Too High? Check_Reaction_Conditions->Temperature Run at 0°C Equivalents Insufficient Grignard? Check_Reaction_Conditions->Equivalents Use >2 equivalents of Grignard Side_Reaction_Ester Ester Enolization? Check_Reaction_Conditions->Side_Reaction_Ester Slow Grignard addition Quench Incomplete Quench? Check_Workup->Quench Ensure acidic pH Extraction Inefficient Extraction? Check_Workup->Extraction Use multiple extractions Distillation Decomposition during Distillation? Check_Workup->Distillation Use vacuum distillation

Caption: Troubleshooting decision tree for low yield.

Technical Support Center: Stability of 5-Ethylnonan-5-ol under Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-ethylnonan-5-ol under acidic conditions. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected behavior of this compound when subjected to acidic conditions?

A1: this compound is a tertiary alcohol. Under acidic conditions, it is expected to undergo an acid-catalyzed dehydration reaction, primarily through an E1 (Elimination, Unimolecular) mechanism. This reaction involves the formation of a tertiary carbocation intermediate, which then loses a proton to form one or more alkene products. Due to the nature of the E1 mechanism, a mixture of alkene isomers is often produced.

Q2: I am observing the formation of multiple products in my reaction mixture. Why is this happening?

A2: The formation of multiple products is a common outcome in the acid-catalyzed dehydration of this compound. This is due to two main factors:

  • Regioselectivity of Elimination: The tertiary carbocation intermediate has multiple adjacent protons that can be removed to form a double bond. This leads to the formation of different constitutional isomers of undecene. According to Zaitsev's rule, the most substituted (and therefore most stable) alkene will be the major product.

  • Carbocation Rearrangements: The initially formed tertiary carbocation can potentially rearrange to a more stable carbocation via hydride or alkyl shifts, although in the case of this compound, the initial carbocation is already tertiary and relatively stable. However, under forcing conditions, minor rearrangement products might be observed.

Q3: My reaction is producing a dark-colored solution and polymeric material. What is causing this and how can I prevent it?

A3: The formation of dark colors and polymeric material is often due to side reactions, such as polymerization of the alkene products, which can be catalyzed by strong acids. To minimize these side reactions:

  • Use a milder acid: Consider using a less corrosive and oxidizing acid, such as phosphoric acid instead of sulfuric acid.

  • Control the temperature: Use the lowest effective temperature for the dehydration. Higher temperatures can promote polymerization and charring.

  • Keep reaction times short: Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure of the products to the acidic conditions.

  • Remove the product as it forms: If the alkene products have a lower boiling point than the starting alcohol, they can be removed by distillation as they are formed, which shifts the equilibrium towards the products and minimizes side reactions.

Q4: How can I control the product distribution to favor a specific alkene isomer?

A4: While it is challenging to achieve complete selectivity in E1 reactions, you can influence the product distribution to some extent:

  • Choice of Acid and Temperature: The choice of acid and reaction temperature can influence the ratio of elimination products. Milder conditions (e.g., phosphoric acid at a moderate temperature) may favor the Zaitsev product.

  • Sterically Hindered Base: While the dehydration is acid-catalyzed, using a bulky, non-nucleophilic base in conjunction with converting the alcohol to a better leaving group (e.g., a tosylate) can favor the formation of the less substituted (Hofmann) alkene product via an E2 mechanism.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of alkene products Incomplete reaction.Increase reaction time or temperature moderately. Ensure the acid catalyst is active and used in the correct concentration.
Reversibility of the reaction.Remove the alkene product from the reaction mixture by distillation as it forms to drive the equilibrium forward.
Polymerization of the alkene product.Use milder reaction conditions (lower temperature, less concentrated acid). See Q3 for more details.
Formation of unexpected ether byproducts Reaction conditions favoring intermolecular dehydration.Ensure the reaction temperature is high enough to favor elimination over substitution (ether formation). Generally, lower temperatures and higher alcohol concentrations favor ether formation.
Difficult separation of alkene isomers Similar boiling points of the isomers.Use a high-efficiency fractional distillation column. Alternatively, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used for separation.
Inconsistent reaction outcomes Variability in starting material purity or reagent concentration.Ensure the this compound is pure and dry. Use fresh, accurately measured acid catalysts.

Experimental Protocols

General Protocol for Acid-Catalyzed Dehydration of this compound

This protocol provides a general procedure for the dehydration of this compound. Optimization of temperature and reaction time may be necessary.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, place this compound. Cool the flask in an ice bath.

  • Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the cooled alcohol with stirring.

  • Heating: Heat the mixture to the desired temperature (typically 140-180°C for sulfuric acid, may be higher for phosphoric acid) using a heating mantle. If the alkene products are volatile, set up a distillation apparatus to collect the distillate.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter to remove the drying agent and purify the resulting alkene mixture by fractional distillation.

  • Analysis: Characterize the product mixture using GC-MS to identify the different alkene isomers and determine their relative ratios. NMR spectroscopy can also be used to confirm the structures of the products.

Data Presentation

The following table presents hypothetical quantitative data for the product distribution of the acid-catalyzed dehydration of this compound under different conditions. This data is for illustrative purposes to demonstrate the type of results one might expect.

Acid Catalyst Temperature (°C) (E/Z)-5-Ethylnon-4-ene (%) 5-Ethylnon-5-ene (%) Other Alkenes (%)
H₂SO₄ (conc.)16075205
H₃PO₄ (85%)18070255
H₂SO₄ (conc.)180652510 (includes polymer)
H₃PO₄ (85%)200603010 (includes polymer)

Visualizations

Reaction Pathway

E1_Dehydration cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation cluster_rearrangement Potential Rearrangement This compound This compound Protonated_Alcohol Protonated Alcohol (Oxonium Ion) This compound->Protonated_Alcohol + H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H2O Zaitsev_Product Zaitsev Product ((E/Z)-5-Ethylnon-4-ene) Carbocation->Zaitsev_Product - H+ Hofmann_Product Hofmann Product (5-Ethylnon-5-ene) Carbocation->Hofmann_Product - H+ Rearranged_Carbocation Rearranged Carbocation (less likely) Carbocation->Rearranged_Carbocation Hydride/Alkyl Shift Rearranged_Product Rearranged Alkene Rearranged_Carbocation->Rearranged_Product - H+

Caption: E1 dehydration pathway of this compound.

Experimental Workflow

Experimental_Workflow Start Start: this compound Acid_Addition Slowly add acid catalyst (e.g., H2SO4 or H3PO4) Start->Acid_Addition Heating Heat reaction mixture Acid_Addition->Heating Distillation Distill off alkene products (optional, if volatile) Heating->Distillation Monitoring Monitor reaction by TLC/GC Heating->Monitoring Distillation->Monitoring Workup Neutralize, wash, and dry Monitoring->Workup Purification Fractional Distillation Workup->Purification Analysis Analyze by GC-MS and NMR Purification->Analysis End End: Purified Alkenes Analysis->End

Caption: Workflow for this compound dehydration.

Improving the selectivity of reactions involving 5-Ethylnonan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Ethylnonan-5-ol. The information is designed to help improve the selectivity of common reactions involving this tertiary alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my oxidation of this compound with common oxidizing agents (e.g., KMnO₄, CrO₃, PCC) not yielding the expected ketone?

A1: Standard oxidation of tertiary alcohols like this compound is generally unsuccessful.[1][2][3] This is because the reaction requires the removal of a hydrogen atom from the carbon bearing the hydroxyl group, and tertiary alcohols lack this hydrogen.[4] Attempting oxidation with strong oxidizing agents under harsh conditions is more likely to cause C-C bond cleavage, leading to a mixture of smaller, undesired products.[5]

  • Troubleshooting:

    • Verify that your starting material is indeed a tertiary alcohol.

    • Consider alternative synthetic routes that do not rely on the direct oxidation of the tertiary alcohol.

    • For specialized applications, explore advanced photocatalytic methods that can achieve selective C-C bond cleavage under specific conditions.[5]

Q2: I am attempting a nucleophilic substitution reaction with this compound but am primarily observing alkene byproducts. How can I favor substitution over elimination?

A2: this compound, being a tertiary alcohol, readily undergoes both SN1 and E1 reactions, which share a common carbocation intermediate.[6][7] The formation of alkenes is due to the competing E1 elimination pathway.[6][8] To improve the selectivity for the SN1 product, reaction conditions must be carefully controlled.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature will disproportionately slow down the rate of elimination.

    • Choose a Non-Basic Nucleophile: Strong bases will favor elimination. Use a weak or non-basic nucleophile.[9] For example, using HBr or HCl as both the acid catalyst and nucleophile source is preferable to using a strong base.

    • Solvent Selection: Use a polar protic solvent like water, ethanol, or methanol. These solvents can stabilize the carbocation intermediate, favoring the SN1 pathway.[9][10][11]

Below is a diagram illustrating the competition between SN1 and E1 pathways for this compound.

SN1_E1_Competition cluster_main Reaction Pathway for this compound 5_Ethylnonan_5_ol This compound Protonated_Alcohol Protonated Alcohol 5_Ethylnonan_5_ol->Protonated_Alcohol + H⁺ Carbocation Tertiary Carbocation (Intermediate) Protonated_Alcohol->Carbocation - H₂O (Rate-Determining) SN1_Product Substitution Product (Sₙ1) Carbocation->SN1_Product + Nucleophile (e.g., Br⁻) E1_Product Elimination Product (E1 - Alkene) Carbocation->E1_Product - H⁺ (Base)

Caption: Competing Sₙ1 and E1 pathways for this compound.

Q3: When performing an acid-catalyzed dehydration of this compound, I obtain a mixture of alkene isomers. How can I control the regioselectivity?

A3: The acid-catalyzed dehydration of alcohols typically follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.[8] For this compound, this can lead to a mixture of isomers.

  • Troubleshooting and Control Strategies:

    • Sterically Hindered Base: To favor the formation of the less substituted alkene (Hofmann product), a bulky, sterically hindered base can be used in the elimination step.

    • Leaving Group: Converting the hydroxyl group into a better, bulkier leaving group (e.g., a tosylate) can also influence the regioselectivity of a subsequent elimination reaction.

Q4: Why is the direct acid-catalyzed etherification of this compound with a primary alcohol not working?

A4: The acid-catalyzed dehydration to form an ether is not a suitable method for secondary or tertiary alcohols.[12] Due to significant steric hindrance around the tertiary carbon of this compound, the nucleophilic attack by the other alcohol is disfavored.[12] Instead, the stable tertiary carbocation that forms will preferentially undergo elimination to form an alkene.[12]

Experimental Protocols

Protocol 1: Selective Sₙ1 Bromination of this compound

This protocol aims to maximize the yield of the SN1 substitution product while minimizing the E1 elimination byproduct.

Materials:

  • This compound

  • Concentrated Hydrobromic Acid (48%)

  • Anhydrous Calcium Chloride

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Round-bottom flask, reflux condenser, separatory funnel, drying tube

Procedure:

  • Cool a round-bottom flask containing this compound in an ice bath to 0°C.

  • Slowly add an excess of cold, concentrated hydrobromic acid while stirring.

  • Allow the mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress using TLC or GC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Add diethyl ether to extract the product and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product via column chromatography or distillation.

Workflow Diagram:

SN1_Workflow Start Start: this compound Reaction React with conc. HBr at 0°C to room temp. Start->Reaction Extraction Workup: - Diethyl Ether Extraction - Wash with H₂O, NaHCO₃, Brine Reaction->Extraction Drying Dry with Anhydrous CaCl₂ Extraction->Drying Purification Purify: Column Chromatography or Distillation Drying->Purification Product Final Product: 5-Bromo-5-ethylnonane Purification->Product

Caption: Experimental workflow for Sₙ1 bromination.

Data Presentation

The following table summarizes factors influencing the selectivity of SN1 versus E1 reactions for tertiary alcohols.

FactorCondition Favoring Sₙ1 (Substitution)Condition Favoring E1 (Elimination)Rationale
Temperature LowHighElimination reactions generally have a higher activation energy.
Nucleophile Weakly basic, highly nucleophilic (e.g., Br⁻, Cl⁻)[9]Strongly basic (e.g., OH⁻, RO⁻)Strong bases are more effective at removing a proton.
Solvent Polar Protic (e.g., H₂O, EtOH)[10][11]Less Polar / AproticPolar protic solvents stabilize the carbocation intermediate.
Steric Hindrance Less hindered nucleophileMore hindered baseBulky bases can have difficulty accessing the carbocation and may preferentially act as a base.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Ethylnonan-5-ol and Primary Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-Ethylnonan-5-ol, a tertiary alcohol, with that of primary alcohols. The information presented is supported by established chemical principles and representative experimental data to assist researchers in predicting reaction outcomes and designing synthetic pathways.

Introduction

The reactivity of an alcohol is fundamentally dictated by the substitution of the carbon atom bearing the hydroxyl group. This compound, with its hydroxyl group attached to a tertiary carbon, exhibits distinct reactivity patterns compared to primary alcohols, where the hydroxyl group is on a carbon bonded to only one other carbon atom. These differences are most pronounced in key organic transformations such as oxidation, dehydration, esterification, and nucleophilic substitution. Understanding these disparities is crucial for the effective utilization of these alcohols in research and development.

Data Presentation: A Comparative Overview

The following table summarizes the key differences in reactivity between this compound (a representative tertiary alcohol) and a generic primary alcohol (e.g., 1-nonanol).

Reaction TypeThis compound (Tertiary Alcohol)Primary Alcohol (e.g., 1-Nonanol)Key Differences
Oxidation No reaction under standard conditions.Readily oxidized to an aldehyde or a carboxylic acid.The presence of a hydrogen atom on the carbinol carbon of primary alcohols allows for oxidation, which is absent in tertiary alcohols.
Dehydration Rapid, proceeds under mild acidic conditions and lower temperatures.Slower, requires more forcing conditions (stronger acid, higher temperatures).The reaction proceeds via a stable tertiary carbocation intermediate for this compound, leading to a lower activation energy.
Esterification Very low to no yield due to steric hindrance and competing elimination reactions.Generally good to high yields, especially with primary carboxylic acids.The bulky alkyl groups surrounding the tertiary hydroxyl group impede the approach of the carboxylic acid.
Nucleophilic Substitution Favors S(_N)1 mechanism.Favors S(_N)2 mechanism.Tertiary alcohols form stable carbocations, facilitating a unimolecular substitution, while the unhindered nature of primary alcohols allows for a bimolecular backside attack.

Key Reaction Comparisons

Oxidation

The oxidation of alcohols is a fundamental transformation in organic synthesis. The structural differences between this compound and primary alcohols lead to starkly different outcomes in the presence of oxidizing agents.

This compound (Tertiary Alcohol): Tertiary alcohols are resistant to oxidation under standard conditions.[1] This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed to form a carbonyl group. Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds, but this is not a synthetically useful transformation.

Primary Alcohols: Primary alcohols are readily oxidized.[2] With mild oxidizing agents like Pyridinium Chlorochromate (PCC), the reaction can be stopped at the aldehyde stage with high yields, typically in the range of 80-90%.[3] Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will typically oxidize primary alcohols to carboxylic acids.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

Objective: To compare the reactivity of this compound and 1-nonanol towards oxidation with PCC.

Materials:

  • This compound

  • 1-Nonanol

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (CH(_2)Cl(_2)), anhydrous

  • Silica (B1680970) gel

  • Round-bottom flasks, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In two separate round-bottom flasks, dissolve 1.0 mmol of this compound and 1.0 mmol of 1-nonanol in 10 mL of anhydrous dichloromethane.

  • To each flask, add 1.5 mmol of PCC and a small amount of silica gel.

  • Stir the mixtures at room temperature and monitor the progress of the reactions by thin-layer chromatography (TLC).

  • Upon completion (disappearance of the starting alcohol in the case of 1-nonanol), the reaction mixtures are filtered through a pad of silica gel to remove the chromium byproducts.

  • The solvent is removed under reduced pressure to yield the crude product.

Expected Results:

  • 1-Nonanol: The reaction will proceed to completion, yielding nonanal. The expected yield is typically high, around 80-90%.[3]

  • This compound: No reaction will be observed, and the starting material will be recovered unchanged.

Logical Relationship: Oxidation of Alcohols

G cluster_primary Primary Alcohol (e.g., 1-Nonanol) cluster_tertiary Tertiary Alcohol (this compound) P_alcohol R-CH2OH Aldehyde Aldehyde (R-CHO) P_alcohol->Aldehyde [O] (e.g., PCC) Carboxylic_Acid Carboxylic Acid (R-COOH) Aldehyde->Carboxylic_Acid [O] (stronger oxidant) T_alcohol R3COH No_Reaction No Reaction T_alcohol->No_Reaction [O] (standard conditions) G A Tertiary Alcohol (this compound) B Protonated Alcohol A->B + H+ (fast) C Tertiary Carbocation + Water B->C - H2O (slow, rate-determining) D Alkene Mixture (Zaitsev & Hofmann products) C->D - H+ (fast) G cluster_primary Primary Alcohol cluster_tertiary Tertiary Alcohol P_alcohol Unhindered Primary Alcohol P_ester Ester Formation (High Yield) P_alcohol->P_ester + R'COOH, H+ T_alcohol Sterically Hindered Tertiary Alcohol T_ester Ester Formation (Low/No Yield) T_alcohol->T_ester + R'COOH, H+ (minor) T_elimination Elimination (Alkene Product) T_alcohol->T_elimination H+ (major)

References

Comparative analysis of 5-Ethylnonan-5-ol and tert-butanol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 5-Ethylnonan-5-ol and tert-Butanol (B103910) for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the tertiary alcohols this compound and tert-butanol, offering insights into their chemical and physical properties, synthesis, applications, and safety profiles. The information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate compound for their specific experimental needs.

Comparative Data of this compound and tert-Butanol

The following table summarizes the key quantitative data for both compounds, highlighting their fundamental differences.

PropertyThis compoundtert-Butanol
Molecular Formula C₁₁H₂₄O[1]C₄H₁₀O[2]
Molecular Weight 172.31 g/mol [1]74.12 g/mol [2]
IUPAC Name This compound[1]2-Methylpropan-2-ol[3]
CAS Number 5340-51-2[1]75-65-0[2][3]
Appearance Data not readily availableColorless solid or liquid with a camphor-like odor[3][4][5]
Melting Point Data not readily available25-26 °C[3][4][6]
Boiling Point Data not readily available82-83 °C[3][4][6]
Density Data not readily available0.775 g/mL at 25 °C[3][4][6]
Water Solubility Low (predicted)Miscible[3]
LogP (XLogP3) 3.9[1]0.35 - 0.37
Vapor Pressure Data not readily available31 mmHg at 20 °C[4][6]

Synthesis and Experimental Protocols

The synthesis routes for these two tertiary alcohols differ significantly, reflecting their respective scales of use and commercial availability.

This compound: Laboratory-Scale Synthesis

This compound is not a widely commercialized chemical and is typically prepared in a laboratory setting. The most common method for synthesizing a tertiary alcohol with this structure is the Grignard reaction.

Experimental Protocol: Grignard Reaction for Tertiary Alcohol Synthesis

This protocol describes a general procedure for synthesizing a tertiary alcohol like this compound by reacting an ester or ketone with a Grignard reagent. For this compound, one could react ethyl pentanoate with an excess of ethylmagnesium bromide or pentan-5-one with ethylmagnesium bromide.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Slowly add a solution of bromoethane (B45996) in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining bromoethane solution dropwise to maintain a gentle reflux.

  • Reaction with Ketone: After the magnesium is consumed, cool the flask in an ice bath. Add a solution of pentan-5-one in anhydrous diethyl ether dropwise from the dropping funnel. A vigorous reaction and the formation of a white precipitate will occur.[7]

  • Quenching and Workup: After the addition is complete, stir the mixture for several hours at room temperature. Decompose the reaction mixture by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Separate the ethereal layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts, dry them over anhydrous magnesium sulfate, and filter.[7] Remove the solvent by rotary evaporation. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

G reagents Bromoethane + Magnesium Turnings grignard Ethylmagnesium Bromide (Grignard Reagent) reagents->grignard reaction Grignard Reaction (in Anhydrous Ether) grignard->reaction ketone Pentan-5-one ketone->reaction intermediate Magnesium Alkoxide Intermediate reaction->intermediate quench Aqueous Workup (NH4Cl solution) intermediate->quench product This compound (Crude Product) quench->product purification Purification (Distillation) product->purification final_product Pure this compound purification->final_product

Caption: Synthesis workflow for this compound via Grignard reaction.

tert-Butanol: Industrial-Scale Synthesis

tert-Butanol is a commodity chemical produced on a large scale. The primary industrial method is the catalytic hydration of isobutylene (B52900).[3][8]

Experimental Protocol: Catalytic Hydration of Isobutylene

  • Reaction Setup: A homogeneous mixture of water, tert-butanol, and an isobutylene-containing hydrocarbon feed is prepared.[9]

  • Catalysis: This mixture is passed through a reactor containing an acidic ion-exchange resin.[9]

  • Reaction Conditions: The reaction is typically carried out at temperatures between 30 and 120 °C.[9] The isobutylene content in the initial mixture is generally above 10% by weight.[9]

  • Purification: The crude product from the reactor is then purified. Due to the formation of an azeotrope with water, simple distillation is insufficient for complete drying.[3] Initial drying may involve adding benzene (B151609) to form a tertiary azeotrope, followed by fractional distillation.[3] Anhydrous tert-butanol is obtained by further refluxing and distilling over drying agents like magnesium activated with iodine or alkali metals.[3]

Applications in Research and Drug Development

The significant differences in physical properties and commercial availability dictate the distinct applications of these two alcohols.

  • This compound: Due to its long alkyl chains, this compound is significantly more lipophilic (higher LogP) than tert-butanol.[1] Its applications are limited and specialized. It could potentially be used as:

    • A non-polar solvent for specific organic reactions.

    • A starting material or intermediate in the synthesis of complex molecules with specific steric requirements.

    • A reference compound in analytical studies involving long-chain alcohols.

  • tert-Butanol: This is a versatile and widely used compound in both laboratory and industrial settings.

    • Solvent: It is used as a solvent for various chemical reactions and as a co-solvent with water.[3] In the pharmaceutical industry, it is a common co-solvent for lyophilization (freeze-drying) of drug products, as it can increase the solubility of hydrophobic drugs and shorten processing times.[10][11] However, studies have shown it can have a detrimental impact on the stability of some proteins.[10][11]

    • Chemical Intermediate: It is a crucial intermediate in the production of fuel oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE).[3][12]

    • Reagent: In organic synthesis, it is the precursor to potassium tert-butoxide, a strong, non-nucleophilic base widely used to deprotonate substrates where nucleophilic attack is undesirable.[3]

    • Other Uses: It also serves as an ethanol (B145695) denaturant and an ingredient in paint removers.[3][12]

G cluster_0 tert-Butanol cluster_1 This compound tBuOH tert-Butanol Solvent Solvent (Polar, Protic) tBuOH->Solvent Reagent Reagent Precursor (e.g., for K-OtBu) tBuOH->Reagent Intermediate Bulk Chemical Intermediate tBuOH->Intermediate Lyophilization Pharmaceutical Lyophilization Solvent->Lyophilization ENOH This compound Specialty Specialty Synthesis Intermediate ENOH->Specialty Nonpolar Non-polar Solvent (Limited Use) ENOH->Nonpolar Analytical Analytical Standard ENOH->Analytical start Researcher's Choice: Which Tertiary Alcohol? start->tBuOH Need for polar solvent, common reagent, or lyophilization aid? start->ENOH Need for high lipophilicity, steric bulk, or specialty synthesis?

Caption: Decision-making flowchart for selecting between the two alcohols.

Toxicology and Safety Profile

The safety profiles of the two compounds are markedly different, primarily due to the extensive research conducted on tert-butanol.

This compound

There is a lack of specific toxicological data for this compound in readily available literature. As with any laboratory chemical for which data is sparse, it should be handled with care, using standard personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated area. Its higher boiling point suggests it is less volatile than tert-butanol.

tert-Butanol

The toxicology of tert-butanol has been extensively studied.

  • Acute Toxicity: The single-dose systemic toxicity is considered low.[13] However, high oral doses can lead to ataxia and hypoactivity.[13] Inhalation of vapors may cause drowsiness and dizziness.[14]

  • Irritation: It is an irritant to the skin and eyes.[3][13]

  • Chronic Exposure: Animal studies involving chronic oral exposure have identified the kidney and thyroid as target organs for toxicity.[13][15] The National Toxicology Program (NTP) conducted studies that showed increased incidences of renal tubule cell adenomas in male rats and thyroid follicular cell adenomas in female mice.[13] The kidney effects in male rats were associated with a mechanism that is not considered relevant to humans.[13]

  • Flammability: tert-Butanol is highly flammable, with a flash point of around 11-15 °C.[4][6] Vapors can form explosive mixtures with air.[4]

Conclusion

This compound and tert-butanol are both tertiary alcohols, but they occupy vastly different roles in chemical research and industry.

  • tert-Butanol is a workhorse chemical: a versatile, polar, water-miscible solvent, a key industrial intermediate, and a precursor to an essential organic base. Its properties are well-characterized, and it is commercially available in high purity. Its primary drawbacks are its flammability and documented, though relatively low, toxicity.

For drug development professionals and researchers, the choice is clear: tert-butanol is the default choice for a small tertiary alcohol solvent or reagent, while this compound would only be considered for highly specialized synthetic applications where its specific structure is a prerequisite.

References

A Comparative Analysis of Reaction Products for 5-Ethylnonan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, a thorough understanding of the reactivity of specific functional groups is paramount. This guide provides a detailed characterization of the reaction products of 5-Ethylnonan-5-ol, a tertiary alcohol. The reactivity of alcohols is largely dictated by the substitution of the carbon atom bearing the hydroxyl group. As a tertiary alcohol, this compound exhibits distinct reaction pathways, primarily dehydration, and a notable resistance to oxidation. This document will objectively compare these reactions, providing supporting experimental data and detailed protocols.

Dehydration of this compound: Formation of Alkenes

The acid-catalyzed dehydration of tertiary alcohols is a facile and common reaction that proceeds through an E1 elimination mechanism.[1][2][3] This reaction is typically initiated by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and often requires heat to drive the equilibrium towards the alkene products.[1][3] The reaction of tertiary alcohols is generally faster than that of primary or secondary alcohols due to the formation of a relatively stable tertiary carbocation intermediate.[1][4]

The mechanism involves three key steps:

  • Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).[2][5]

  • Formation of a carbocation: The protonated alcohol loses a water molecule to form a tertiary carbocation.[1][2]

  • Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.[5]

In the case of this compound, the carbocation intermediate has three different types of adjacent protons that can be removed, potentially leading to a mixture of three different alkene products. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene.[1]

Product Name (IUPAC)StructureClassificationExpected Yield
(E/Z)-5-Ethylnon-4-eneCH₃CH₂CH₂CH=C(CH₂CH₃)CH₂CH₂CH₂CH₃TetrasubstitutedMajor
5-Propylnon-4-eneCH₃CH₂CH₂CH₂C(CH₂CH₂CH₃)=CHCH₂CH₃TrisubstitutedMinor
5-Ethyl-4-methylideneoctaneCH₃CH₂CH₂CH₂C(CH₂CH₃)(CH=CH₂)CH₂CH₃DisubstitutedMinor

This protocol provides a general procedure for the dehydration of a tertiary alcohol.

  • Reaction Setup: In a round-bottom flask, combine this compound with a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid.[3][4] Add a few boiling chips to ensure smooth boiling.

  • Distillation: Assemble a distillation apparatus.[6][7] Heat the reaction mixture to distill the alkene products as they are formed. This is effective because the alkenes will have a lower boiling point than the starting alcohol, which shifts the equilibrium of the reaction toward the products.[8]

  • Workup:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the distillate with a 5-10% sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid that may have co-distilled.[3][4]

    • Separate the aqueous layer and wash the organic layer with water.[4]

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or calcium chloride (CaCl₂).[4][8]

  • Purification and Analysis:

    • Filter the dried product to remove the drying agent.

    • The final product mixture can be analyzed by gas chromatography (GC) to determine the relative abundance of each alkene isomer.[8] Further characterization can be performed using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.[6]

Dehydration_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound H_plus H⁺ (catalyst) Protonated_Alcohol Protonated Alcohol Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O Alkene_Major (E/Z)-5-Ethylnon-4-ene (Major Product) Carbocation->Alkene_Major - H⁺ (Zaitsev's Rule) Alkene_Minor1 5-Propylnon-4-ene (Minor Product) Carbocation->Alkene_Minor1 - H⁺ Alkene_Minor2 5-Ethyl-4-methylideneoctane (Minor Product) Carbocation->Alkene_Minor2 - H⁺ H2O H₂O

Caption: E1 dehydration mechanism of this compound.

Oxidation of this compound: A Comparative Study

The oxidation of alcohols is a key transformation in organic synthesis. However, the outcome of the reaction is highly dependent on the class of the alcohol. Primary alcohols can be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols are oxidized to ketones.[9][10]

Tertiary alcohols, such as this compound, are resistant to oxidation under typical conditions.[11][12] This is because the carbon atom attached to the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process.[11] Common oxidizing agents like acidified potassium dichromate(VI) (K₂Cr₂O₇/H₂SO₄) or pyridinium (B92312) chlorochromate (PCC) will not react with tertiary alcohols under mild conditions.[11] Under harsh conditions with strong oxidizing agents and high temperatures, the carbon-carbon bonds of a tertiary alcohol can be cleaved, but this typically results in a complex mixture of smaller molecules and is of little synthetic value.[13]

Alcohol ClassReagent: K₂Cr₂O₇/H₂SO₄ (mild conditions)Product(s)Observation
PrimaryReactsAldehyde, Carboxylic AcidOrange solution turns green[11]
SecondaryReactsKetoneOrange solution turns green[11]
Tertiary No Reaction No Reaction Solution remains orange [11]

This protocol can be used to demonstrate the resistance of this compound to oxidation.

  • Reagent Preparation: Prepare an acidified potassium dichromate(VI) solution by dissolving potassium dichromate(VI) in water and carefully adding dilute sulfuric acid.[14]

  • Reaction:

    • In a test tube, add a small amount of the acidified potassium dichromate(VI) solution.

    • To this, add a few drops of this compound.

    • Gently warm the mixture in a hot water bath.[11]

  • Observation: Observe for any color change. For primary and secondary alcohols, the orange color of the dichromate(VI) ion (Cr₂O₇²⁻) will change to the green color of the chromium(III) ion (Cr³⁺) as the oxidation proceeds.[15] For this compound, no color change is expected, indicating no reaction has occurred.[11]

Oxidation_Comparison Start Alcohol Substrate Primary Primary Alcohol Start->Primary Secondary Secondary Alcohol Start->Secondary Tertiary Tertiary Alcohol (e.g., this compound) Start->Tertiary Oxidizing_Agent Add Oxidizing Agent (e.g., K₂Cr₂O₇/H₂SO₄) Primary->Oxidizing_Agent Secondary->Oxidizing_Agent Tertiary->Oxidizing_Agent Aldehyde Aldehyde Oxidizing_Agent->Aldehyde Ketone Ketone Oxidizing_Agent->Ketone No_Reaction No Reaction Oxidizing_Agent->No_Reaction Carboxylic_Acid Carboxylic Acid (Further Oxidation) Aldehyde->Carboxylic_Acid Excess Oxidant

Caption: Comparative oxidation pathways for different alcohol classes.

References

A Comparative Guide to 5-Ethylnonan-5-ol and Other Branched Alcohols in Solvent Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in chemical research, development, and manufacturing. Solvent properties directly impact reaction kinetics, product purity, process safety, and environmental footprint. While traditional linear alcohols have long been utilized, branched alcohols are gaining increasing attention due to their unique combination of solvency, viscosity, and volatility characteristics. This guide provides a comparative analysis of 5-Ethylnonan-5-ol, a tertiary C11 alcohol, against other commercially available branched alcohols, offering insights into their potential applications, particularly in the pharmaceutical and specialty chemical industries.

Introduction to Branched Alcohols as Solvents

Branched-chain alcohols offer several advantages over their linear counterparts. The branching in their molecular structure disrupts the packing of molecules, which can lead to lower melting points, reduced viscosity, and altered solvency.[1] Tertiary alcohols, in particular, exhibit increased stability and are less prone to oxidation compared to primary and secondary alcohols.[2][3] These properties make them attractive candidates for use in formulations, as reaction media, and in extraction processes where precise control over solvent behavior is crucial.

Comparative Analysis of Solvent Properties

The following tables summarize the key physical and chemical properties of this compound and a selection of other branched alcohols. The chosen alternatives include other tertiary alcohols with varying carbon chain lengths and degrees of branching to provide a broad comparison.

Table 1: General and Physical Properties

PropertyThis compound2,6-Dimethyl-4-heptanol3,7-Dimethyl-3-octanoltert-Amyl Alcoholtert-Butyl Alcohol
CAS Number 5340-51-2[4]108-82-7[5]78-69-3[6]75-85-4[2]75-65-0[7]
Molecular Formula C₁₁H₂₄O[4]C₉H₂₀O[8]C₁₀H₂₂O[6]C₅H₁₂O[2]C₄H₁₀O[7]
Molecular Weight ( g/mol ) 172.31[4]144.26[8]158.28[9]88.15[2]74.12
Appearance Data Not AvailableColorless to Almost Colorless Liquid[8]Liquid[9]Colorless Liquid[2]Colorless Oily Liquid or Crystalline Solid
Density (g/mL at 20-25°C) Data Not Available0.809 at 25°C[10]0.826 at 25°C[9]0.8096 at 20°C[2]0.775 at 25°C[11]

Table 2: Key Solvent Performance Indicators

PropertyThis compound2,6-Dimethyl-4-heptanol3,7-Dimethyl-3-octanoltert-Amyl Alcoholtert-Butyl Alcohol
Boiling Point (°C) Data Not Available178[10]195.5 - 197[6]101-103[12]82-83[3]
Flash Point (°C, closed cup) Data Not Available66[10]76[9]19[2]11
Kauri-Butanol (KB) Value Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Viscosity Data Not AvailableData Not AvailableData Not Available4.4740 mPa·s at 25°C[12]Data Not Available
Evaporation Rate (Butyl Acetate = 1) Data Not AvailableData Not AvailableData Not Available0.9[13]1.05
Water Solubility Data Not AvailableData Not AvailableInsoluble[6]12 g/100 mL[2]Miscible[3]

Note: "Data Not Available" indicates that reliable experimental data for the specified property could not be found in the publicly available literature during the course of this review. The lack of data for this compound highlights its status as a more specialized or less common chemical compared to the other alcohols listed.

Experimental Protocols

The determination of the key solvent properties presented in this guide follows standardized experimental procedures to ensure accuracy and comparability of data. The following are summaries of the relevant ASTM International test methods.

Kauri-Butanol (KB) Value (ASTM D1133)

The Kauri-Butanol value is a measure of the solvency power of a hydrocarbon solvent. A higher KB value indicates a stronger solvent.[14]

Methodology:

  • A standard solution of kauri resin in n-butanol is prepared.

  • The solvent being tested is titrated into 20 g of the standard kauri-butanol solution at 25°C.

  • The titration is continued until a defined level of turbidity is reached, which is determined by the point at which 10-point print viewed through the solution becomes blurred.[14]

  • The volume of solvent required to reach this endpoint is the Kauri-Butanol value.[14]

astm_d1133 prep Prepare Kauri-Butanol Standard Solution titrate Titrate with Test Solvent at 25°C prep->titrate 20g observe Observe for Turbidity Endpoint titrate->observe Continuous record Record Volume (KB Value) observe->record Endpoint Reached

Caption: ASTM D1133 Experimental Workflow.

Kinematic Viscosity (ASTM D445)

This method determines the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

Methodology:

  • A calibrated glass capillary viscometer is selected based on the expected viscosity of the sample.

  • The viscometer is filled with the test liquid and placed in a constant temperature bath until it reaches the test temperature.

  • The time taken for the liquid to flow between two marked points on the viscometer is measured.

  • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

astm_d445 select_viscometer Select Calibrated Viscometer fill_and_thermo Fill with Sample & Equilibrate Temperature select_viscometer->fill_and_thermo measure_flow Measure Flow Time between Marks fill_and_thermo->measure_flow calculate_viscosity Calculate Kinematic Viscosity measure_flow->calculate_viscosity

Caption: ASTM D445 Experimental Workflow.

Distillation Range (Boiling Point) (ASTM D86)

This test method covers the atmospheric distillation of petroleum products and other volatile organic liquids to determine their boiling range characteristics.

Methodology:

  • A 100 mL sample is placed in a distillation flask.

  • The flask is heated, and the vapor is passed through a condenser.

  • The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

  • The temperature is recorded as the volume of condensate collected in a graduated cylinder increases.

  • The final boiling point is the maximum temperature reached during the distillation.

astm_d86 sample_prep 100 mL Sample in Distillation Flask heating Heat Sample sample_prep->heating condensation Condense Vapor heating->condensation data_collection Record Temperature vs. Volume of Condensate condensation->data_collection

Caption: ASTM D86 Distillation Workflow.

Flash Point (Pensky-Martens Closed Cup) (ASTM D93)

This test method determines the flash point of petroleum products. The flash point is the lowest temperature at which the application of an ignition source causes the vapors of a specimen to ignite under specified conditions.

Methodology:

  • The sample is placed in the test cup of the Pensky-Martens apparatus.

  • The sample is heated at a slow, constant rate with continuous stirring.

  • An ignition source is directed into the cup at regular temperature intervals.

  • The flash point is the lowest temperature at which a flash is observed.

astm_d93 sample_cup Place Sample in Test Cup heat_stir Heat at a Constant Rate with Stirring sample_cup->heat_stir apply_ignition Apply Ignition Source at Intervals heat_stir->apply_ignition record_flash Record Temperature of Flash apply_ignition->record_flash Flash Observed

Caption: ASTM D93 Flash Point Test Workflow.

Discussion and Applications

The data presented, though incomplete for some of the less common alcohols, allows for several key observations and considerations for solvent selection.

  • Volatility and Safety: There is a clear trend of decreasing boiling point and flash point with decreasing molecular weight. The shorter-chain tertiary alcohols, tert-butanol (B103910) and tert-amyl alcohol, are significantly more volatile and have lower flash points, making them more flammable and requiring more stringent handling procedures.[2] this compound, with its higher molecular weight, is expected to have a significantly higher boiling point and flash point, offering a greater margin of safety in many applications. The other higher molecular weight branched alcohols, 2,6-dimethyl-4-heptanol and 3,7-dimethyl-3-octanol, also exhibit higher boiling and flash points compared to their smaller counterparts.[9][10]

  • Solvency: While Kauri-Butanol values are not available for these specific tertiary alcohols, the principle of "like dissolves like" provides some guidance. The large, nonpolar alkyl chains of this compound and other higher branched alcohols suggest good solvency for nonpolar compounds such as oils, resins, and many active pharmaceutical ingredients (APIs). The hydroxyl group provides a degree of polarity, allowing for some interaction with more polar molecules. The steric hindrance around the hydroxyl group in tertiary alcohols can influence their hydrogen bonding capabilities and, consequently, their solvency for highly polar or protic solutes.

  • Viscosity and Evaporation Rate: Higher molecular weight and increased branching generally lead to higher viscosity.[1] Therefore, this compound is expected to be more viscous than the smaller branched alcohols. This can be advantageous in applications where a slower evaporation rate and better film formation are desired, such as in coatings and inks. Conversely, for applications requiring rapid drying, a lower molecular weight alcohol like tert-amyl alcohol or tert-butanol would be more suitable.[13]

Potential Applications in Pharmaceutical and Research Settings:
  • Reaction Media: The higher boiling points of this compound and other large branched alcohols make them suitable for reactions requiring elevated temperatures. Their stability as tertiary alcohols is also a key advantage in preventing unwanted side reactions.

  • Drug Formulation: The unique solvency characteristics of branched alcohols can be beneficial in solubilizing poorly water-soluble APIs for oral and topical delivery systems. Their lower viscosity compared to some high molecular weight linear alcohols can aid in processing and handling.

  • Extraction and Purification: The balance of hydrophobic and hydrophilic character in these alcohols can be exploited in liquid-liquid extraction processes for the separation and purification of target molecules.

Logical Relationships in Solvent Selection

The process of selecting an appropriate solvent involves a multi-faceted evaluation of various parameters. The following diagram illustrates the key decision-making factors and their interdependencies.

solvent_selection cluster_properties Solvent Properties cluster_application Application Requirements solvency Solvency Power (e.g., KB Value) selection Optimal Solvent Selection solvency->selection volatility Volatility (Boiling Point, Evaporation Rate) volatility->selection safety Safety (Flash Point, Toxicity) safety->selection physical Physical Properties (Viscosity, Density) physical->selection process Process Conditions (Temperature, Pressure) process->selection solute Solute Properties (Polarity, Solubility) solute->selection regulatory Regulatory & Environmental (Toxicity, Biodegradability) regulatory->selection

Caption: Key Factors in Solvent Selection.

Conclusion

This compound and other higher branched alcohols represent a versatile class of solvents with potential advantages in various scientific and industrial applications. Their unique combination of properties, including expected high boiling points, good solvency for nonpolar compounds, and stability, makes them worthy of consideration for researchers and professionals in drug development and specialty chemical synthesis. While a lack of comprehensive published data for some of these less common alcohols necessitates further experimental evaluation for specific applications, the general trends in physical and chemical properties based on molecular structure provide a strong foundation for initial solvent screening and selection. The detailed experimental protocols provided in this guide, based on established ASTM standards, offer a clear pathway for generating the necessary data to make informed decisions.

References

A Guide to Distinguishing 5-Ethylnonan-5-ol using the Lucas Test

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic chemistry, the accurate and efficient differentiation of alcohol classes is a fundamental requirement. The Lucas test serves as a rapid and reliable method for distinguishing between primary, secondary, and tertiary alcohols based on their differential reactivity with the Lucas reagent (a solution of anhydrous zinc chloride in concentrated hydrochloric acid). This guide provides a detailed comparison of the reactivity of 5-Ethylnonan-5-ol, a tertiary alcohol, with other classes of alcohols using the Lucas test, supported by experimental data and protocols.

The reactivity of alcohols in the Lucas test follows the SN1 nucleophilic substitution mechanism for tertiary and secondary alcohols.[1][2][3] The rate of reaction is contingent on the stability of the carbocation intermediate formed upon protonation of the hydroxyl group and subsequent departure of a water molecule.[4] Tertiary alcohols, such as this compound, react almost instantaneously because they form a relatively stable tertiary carbocation.[2][4] Secondary alcohols react more slowly as they form less stable secondary carbocations, while primary alcohols react very slowly, or not at all at room temperature, due to the instability of the primary carbocation.[2][4] The formation of an insoluble alkyl chloride results in the solution turning turbid or cloudy.[1]

Comparative Reactivity Data

The following table summarizes the expected reaction times for different classes of alcohols when subjected to the Lucas test at room temperature.

Alcohol ClassExample CompoundExpected Reaction TimeObservation
Tertiary This compound Immediate (< 1 minute) A cloudy or turbid solution forms instantly, often with the separation of an oily layer. [1][2][4]
SecondaryNonan-5-ol3-5 minutesThe solution becomes turbid or cloudy within 3 to 5 minutes.[1][2]
PrimaryNonan-1-olNo reaction at room temperatureThe solution remains clear. Turbidity may be observed only upon heating for an extended period.[2][4]

Experimental Protocol: The Lucas Test

This protocol outlines the procedure for distinguishing this compound from primary and secondary alcohols.

Materials:

  • Lucas Reagent (anhydrous zinc chloride dissolved in concentrated hydrochloric acid)[4][5]

  • Test tubes

  • Pipettes or droppers

  • Sample of this compound

  • Samples of a primary alcohol (e.g., Nonan-1-ol) and a secondary alcohol (e.g., Nonan-5-ol) for comparison

  • Stopwatch

  • Water bath (for heating, if necessary)

Procedure:

  • In separate, clean, and dry test tubes, place approximately 1 mL of each alcohol to be tested.

  • To each test tube, add 2-3 mL of the Lucas reagent.[6]

  • Stopper the test tubes, shake vigorously for a few seconds to ensure thorough mixing, and then allow them to stand at room temperature.[5]

  • Observe each test tube for the formation of turbidity or a separate layer.

  • Record the time taken for the reaction to occur for each alcohol.

  • For any alcohol that does not show a reaction at room temperature after 10 minutes, the test tube can be placed in a warm water bath (around 40-50°C) to observe if a reaction can be induced.[4]

Expected Results:

  • This compound (Tertiary Alcohol): An immediate formation of a cloudy or turbid solution, or the separation of an oily layer of 5-chloro-5-ethylnonane.[1][4]

  • Secondary Alcohol: The solution will turn cloudy or turbid within 3-5 minutes.[1][2]

  • Primary Alcohol: The solution will remain clear at room temperature.[2][4]

Logical Workflow of the Lucas Test

The following diagram illustrates the decision-making process based on the observations from the Lucas test to classify an unknown alcohol.

LucasTestWorkflow start Perform Lucas Test on Alcohol Sample observation Observe for Turbidity at Room Temperature start->observation immediate Immediate Turbidity (< 1 min) observation->immediate Immediate Reaction? delayed Turbidity in 3-5 mins immediate->delayed No tertiary Conclusion: Tertiary Alcohol (e.g., this compound) immediate->tertiary Yes no_reaction No Turbidity delayed->no_reaction No secondary Conclusion: Secondary Alcohol delayed->secondary Yes heat Heat the sample no_reaction->heat primary Conclusion: Primary Alcohol heat_observation Observe for Turbidity heat->heat_observation turbidity_on_heating Turbidity Appears heat_observation->turbidity_on_heating Reaction Occurs? no_turbidity_on_heating Remains Clear heat_observation->no_turbidity_on_heating No Reaction? turbidity_on_heating->primary Yes no_turbidity_on_heating->primary Yes

Caption: Logical workflow for the classification of alcohols using the Lucas test.

References

A Comparative Guide to the Jones Test for the Reactivity of 5-Ethylnonan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Jones test for determining the reactivity of the tertiary alcohol, 5-Ethylnonan-5-ol. It includes a detailed examination of the Jones test, its expected outcome with this compound, and a comparison with an alternative qualitative method, the Lucas test. Experimental protocols and data are presented to support the objective analysis.

Introduction to the Jones Test

The Jones oxidation is a widely used method in organic chemistry for the oxidation of primary and secondary alcohols to carboxylic acids and ketones, respectively.[1] The reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, is a potent oxidizing agent.[1] The visual indicator of a positive test is the color change of the solution from a bright orange-red (due to the Cr(VI) species) to a green or blue-green color, characteristic of the reduced Cr(III) species.[2][3]

A key characteristic of the Jones test is its selectivity. Tertiary alcohols, such as this compound, are resistant to oxidation under these conditions. This is because they lack a hydrogen atom on the carbon atom that bears the hydroxyl group, which is necessary for the elimination step in the oxidation mechanism.[1] Therefore, when subjected to the Jones test, this compound is expected to show no reaction, with the solution retaining its original orange-red color.[3]

Comparative Analysis of Reactivity

The following table summarizes the expected reactivity of different classes of alcohols with the Jones reagent and the Lucas reagent, a common alternative for alcohol classification.

Test Primary Alcohol (e.g., 1-Butanol) Secondary Alcohol (e.g., 2-Butanol) Tertiary Alcohol (this compound)
Jones Test Positive: Rapid color change from orange-red to green.Positive: Color change from orange-red to green.Negative: No color change; the solution remains orange-red.
Lucas Test Negative: No observable reaction at room temperature; the solution remains clear.Positive: Slow reaction; the solution turns cloudy or a second layer forms within 5-10 minutes.Positive: Rapid reaction; the solution immediately becomes cloudy or a second layer forms.

Experimental Protocols

Jones Test (Chromic Acid Test)

Objective: To determine the presence of a primary or secondary alcohol.

Reagents:

  • Jones Reagent: Dissolve 25 g of chromium trioxide (CrO₃) in 25 mL of concentrated sulfuric acid (H₂SO₄). Slowly and with stirring, add this mixture to 75 mL of water.

  • Acetone

  • Sample (this compound)

Procedure:

  • In a clean test tube, dissolve 1-2 drops of the alcohol to be tested (this compound) in 1 mL of acetone.

  • Add 1-2 drops of the Jones reagent to the test tube.

  • Observe any color change at room temperature.

Expected Results:

  • Positive Test (Primary or Secondary Alcohol): The orange-red color of the reagent will change to a green or blue-green precipitate or solution within a few seconds.

  • Negative Test (Tertiary Alcohol): The solution will remain orange-red, indicating no reaction. For this compound, a negative result is expected.

Safety Precautions: Chromium(VI) compounds are carcinogenic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated fume hood.

Lucas Test

Objective: To differentiate between primary, secondary, and tertiary alcohols.

Reagents:

  • Lucas Reagent: Dissolve 16 g of anhydrous zinc chloride (ZnCl₂) in 10 mL of concentrated hydrochloric acid (HCl) with cooling.

  • Sample (this compound)

Procedure:

  • Place about 2 mL of the Lucas reagent in a clean test tube.

  • Add 2-3 drops of the alcohol to be tested (this compound).

  • Stopper the test tube, shake vigorously for a few seconds, and then allow it to stand at room temperature.

  • Observe the time it takes for a cloudy solution or a separate layer to form.

Expected Results:

  • Tertiary Alcohol (this compound): The solution will turn cloudy or a distinct layer will form almost immediately.

  • Secondary Alcohol: The solution will become cloudy or a second layer will appear within 5-10 minutes.

  • Primary Alcohol: The solution will remain clear, with no observable reaction at room temperature.

Logical Workflow for Alcohol Classification

The following diagram illustrates the logical workflow for classifying an unknown alcohol using the Jones and Lucas tests.

Alcohol_Classification cluster_jones Jones Test Outcome cluster_lucas Lucas Test Outcome start Unknown Alcohol jones_test Perform Jones Test start->jones_test primary_secondary Primary or Secondary Alcohol jones_test->primary_secondary Positive Result tertiary Tertiary Alcohol (e.g., this compound) jones_test->tertiary Negative Result no_reaction No Reaction (Orange-Red Solution) reaction Reaction (Green Solution) lucas_test Perform Lucas Test lucas_result Observe Lucas Test Result lucas_test->lucas_result primary_secondary->lucas_test primary Primary Alcohol lucas_result->primary No Reaction secondary Secondary Alcohol lucas_result->secondary Slow Reaction no_lucas_reaction No Reaction slow_reaction Slow Reaction (5-10 min) fast_reaction Immediate Reaction

Caption: Logical workflow for alcohol classification using Jones and Lucas tests.

Signaling Pathway of the Jones Oxidation

The following diagram illustrates the key steps in the Jones oxidation of a primary or secondary alcohol. Tertiary alcohols like this compound do not proceed through this pathway due to the lack of an alpha-hydrogen.

Jones_Oxidation_Pathway cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products alcohol Primary or Secondary Alcohol (R₂CHOH) chromate_ester Chromate Ester Formation alcohol->chromate_ester jones_reagent Jones Reagent (CrO₃, H₂SO₄, H₂O) jones_reagent->chromate_ester elimination α-Hydrogen Elimination chromate_ester->elimination carbonyl Ketone or Aldehyde (R₂C=O) elimination->carbonyl cr_iii Chromium(III) Species (Green) elimination->cr_iii

Caption: Simplified pathway of the Jones oxidation for primary and secondary alcohols.

Conclusion

The Jones test is a reliable and straightforward method for distinguishing primary and secondary alcohols from tertiary alcohols. For this compound, a representative tertiary alcohol, the expected result is negative, with no observable reaction. This lack of reactivity provides a clear point of differentiation. When combined with a confirmatory test like the Lucas test, which gives a rapid positive result for tertiary alcohols, researchers can confidently classify an unknown alcohol. The choice of test will depend on the specific context of the research, including the need for definitive classification and considerations of reagent toxicity and disposal.

References

Quantitative Analysis of 5-Ethylnonan-5-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of 5-Ethylnonan-5-ol in various mixtures, this guide provides a comparative overview of suitable analytical methodologies. This document outlines established chromatographic techniques, including Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) as a viable alternative. A classical titrimetric approach is also discussed for specific applications.

This guide presents a summary of expected performance characteristics for each method, detailed experimental protocols adapted for a C11 tertiary alcohol like this compound, and a visual representation of a typical analytical workflow. The quantitative data presented is based on validated methods for structurally similar long-chain and tertiary alcohols and should be considered as a reliable estimation for initial method development and validation.

Comparative Analysis of Quantitative Methods

The selection of an appropriate analytical technique for the quantification of this compound depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the desired level of specificity. The following tables summarize the key performance indicators for the recommended methods.

Table 1: Performance Comparison of Chromatographic Methods for this compound Analysis

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)
Principle Separation based on volatility and polarity, detection by ionization in a hydrogen flame.Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection of changes in the refractive index of the mobile phase.
Linearity (R²) > 0.995> 0.995> 0.990
Accuracy (% Recovery) 95-105%97-103%90-110%
Precision (% RSD) < 5%< 5%< 10%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~1 µg/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.05 µg/mL~5 µg/mL
Specificity Moderate to HighHigh (based on mass spectrum)Low to Moderate
Sample Throughput HighHighModerate
Instrumentation Cost ModerateHighModerate

Table 2: Performance of Alternative Methods for this compound Analysis

ParameterTitrimetric Method (Acetylation)
Principle Reaction of the hydroxyl group with a known excess of acetylating agent, followed by back-titration.
Linearity (R²) Not Applicable
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2%
Sensitivity Low (mg range)
Specificity Low (reacts with other alcohols and primary/secondary amines)
Sample Throughput Low
Instrumentation Cost Low

Experimental Protocols

Detailed methodologies for each of the primary quantitative techniques are provided below. These protocols are starting points and may require optimization based on the specific sample matrix and available instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is well-suited for the routine quantification of this compound in relatively clean sample matrices.

1. Sample Preparation:

  • Accurately weigh a portion of the sample mixture containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., isopropanol, ethyl acetate) to a final concentration within the calibrated range.

  • Add an appropriate internal standard (e.g., 1-decanol) at a known concentration.

  • Vortex the solution to ensure homogeneity.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless, operated in split mode (e.g., 50:1).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

  • Injection Volume: 1 µL.

3. Calibration:

  • Prepare a series of calibration standards of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) in the chosen solvent, each containing the internal standard at a constant concentration.

  • Analyze each standard in triplicate.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

4. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard in the sample chromatogram.

  • Calculate the peak area ratio.

  • Determine the concentration of this compound in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method provides higher specificity and sensitivity, making it ideal for complex mixtures or trace-level quantification.

1. Sample Preparation:

  • Follow the same procedure as for the GC-FID method. The use of a deuterated internal standard analog, if available, is recommended for highest accuracy.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector and Oven Program: Same as GC-FID method.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Choose characteristic ions for this compound (e.g., m/z corresponding to the molecular ion and key fragments). Full scan mode can be used for initial identification.

3. Calibration and Data Analysis:

  • Follow the same procedures as for the GC-FID method, using the peak areas of the selected ions for quantification.

High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID) Method

This method is an alternative for non-volatile matrices or when GC is not available. Due to the lack of a strong chromophore in this compound, a universal detector like RID is necessary.

1. Sample Preparation:

  • Accurately weigh a portion of the sample mixture.

  • Dissolve the sample in the mobile phase to a concentration within the calibrated range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-RID Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: Refractive Index Detector (RID).

  • RID Temperature: 35 °C.

  • Injection Volume: 20 µL.

3. Calibration and Data Analysis:

  • Prepare a series of calibration standards in the mobile phase.

  • Analyze each standard in triplicate.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration in the sample from the calibration curve.

Titrimetric Method (Acetylation)

This classical method is suitable for determining the total alcohol content in a sample where this compound is the major alcoholic component and interfering substances are absent.

1. Reagents:

2. Procedure:

  • Accurately weigh a sample containing a known amount of this compound into a flask.

  • Add a precise volume of the acetylating reagent.

  • Stopper the flask and heat in a water bath at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 1 hour) to ensure complete acetylation.

  • Cool the flask and add a small amount of water to hydrolyze the excess acetic anhydride.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the resulting acetic acid with the standardized sodium hydroxide solution to a pink endpoint.

  • Perform a blank titration using the same procedure but with n-butanol instead of the sample.

3. Calculation:

  • The difference in the volume of NaOH used for the blank and the sample is proportional to the amount of this compound in the sample.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the quantitative analysis of this compound using a chromatographic technique.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_result Result Reporting weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve add_is Add Internal Standard dissolve->add_is vortex Vortex to Homogenize add_is->vortex inject Inject into GC/HPLC vortex->inject separate Separation on Column inject->separate detect Detection (FID/MS/RID) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Report Concentration of This compound quantify->report

Caption: Workflow for the quantitative analysis of this compound.

A Comparative Guide to the Synthesis of 5-Ethylnonan-5-ol: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the theoretical and experimental yields for the synthesis of 5-Ethylnonan-5-ol, a tertiary alcohol with potential applications in medicinal chemistry and materials science. The primary focus is on the widely utilized Grignard reaction, with a discussion of alternative synthetic routes. This document is intended to serve as a practical resource, offering detailed experimental protocols and a clear presentation of quantitative data to inform laboratory practice and experimental design.

Introduction to the Synthesis of this compound

This compound is a tertiary alcohol that can be synthesized through various organic chemistry methodologies. The most common and direct approach is the Grignard reaction, which involves the nucleophilic addition of a Grignard reagent to a ketone.[1] This method is favored for its versatility and the ability to construct carbon-carbon bonds efficiently.

Two primary Grignard reaction pathways for the synthesis of this compound are:

  • Reaction of Butylmagnesium Bromide with Pentan-3-one: In this approach, the Grignard reagent, butylmagnesium bromide, is reacted with the ketone, pentan-3-one.

  • Reaction of Ethylmagnesium Bromide with Nonan-5-one: Alternatively, ethylmagnesium bromide can be used as the Grignard reagent with nonan-5-one.

This guide will focus on the first pathway, providing a detailed experimental protocol and an analysis of its yield.

Theoretical vs. Experimental Yield: A Comparative Analysis

The yield of a chemical reaction is a critical metric for assessing its efficiency. The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming complete conversion and no loss of product.[2][3] In contrast, the experimental yield is the actual amount of product obtained after the reaction and purification processes are complete. The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield.

Several factors can influence the experimental yield of a Grignard reaction, including the purity of the reagents and solvent, the reaction temperature, and the presence of moisture, which can quench the highly reactive Grignard reagent.[4][5]

Table 1: Theoretical and Experimental Yield of this compound via Grignard Reaction

ParameterValue
Reactants Butylmagnesium Bromide, Pentan-3-one
Product This compound
Molar Mass of Pentan-3-one 86.13 g/mol
Molar Mass of this compound 172.31 g/mol
Theoretical Yield (from 10g Pentan-3-one) 19.99 g
Typical Experimental Yield Range 50-80%
Expected Experimental Yield (from 10g Pentan-3-one) 10.00 - 15.99 g

Note: The theoretical yield is calculated based on pentan-3-one as the limiting reactant.

Experimental Protocol: Grignard Synthesis of this compound

This section details a standard laboratory procedure for the synthesis of this compound from butylmagnesium bromide and pentan-3-one.

Materials:

  • Magnesium turnings

  • 1-Bromobutane (B133212)

  • Anhydrous diethyl ether

  • Pentan-3-one

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Preparation of the Grignard Reagent (Butylmagnesium Bromide):

    • All glassware must be thoroughly dried in an oven and assembled while hot to prevent moisture contamination.

    • In a three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, place magnesium turnings.

    • Add a solution of 1-bromobutane in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the 1-bromobutane solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.

    • Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • Reaction with Pentan-3-one:

    • Cool the flask containing the Grignard reagent in an ice bath.

    • Prepare a solution of pentan-3-one in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the pentan-3-one solution dropwise to the cooled Grignard reagent with continuous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

    • Separate the ethereal layer containing the product.

    • Wash the organic layer with water and then with a saturated brine solution.

    • Dry the ethereal solution over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

    • The crude this compound can be further purified by vacuum distillation.

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Mg Magnesium Turnings Grignard Butylmagnesium Bromide Mg->Grignard Bromo 1-Bromobutane in Anhydrous Ether Bromo->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Pentanone Pentan-3-one in Anhydrous Ether Pentanone->Alkoxide Quench Quench with NH4Cl (aq) Alkoxide->Quench Extract Ether Extraction Quench->Extract Dry Dry with MgSO4 Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Vacuum Distillation Evaporate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Alternative Synthesis Methods

1. Reaction of an Ester with a Grignard Reagent:

Tertiary alcohols can also be prepared by reacting an ester with two equivalents of a Grignard reagent.[3][6] In the case of this compound, this could involve the reaction of ethyl nonanoate (B1231133) with an excess of ethylmagnesium bromide. The first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent to yield the tertiary alcohol.

2. Barbier Reaction:

The Barbier reaction is a one-pot synthesis that generates the organometallic reagent in the presence of the carbonyl substrate.[7][8] This method is often considered a "greener" alternative to the Grignard reaction as it can sometimes be performed in aqueous media and with less sensitive metals like zinc.[7] For the synthesis of this compound, this would involve reacting 1-bromobutane and pentan-3-one in the presence of a metal such as magnesium, zinc, or indium.[7]

G cluster_grignard Grignard Reaction cluster_barbier Barbier Reaction cluster_ester Ester + Grignard Grignard_Start Ketone + Grignard Reagent Grignard_Product Tertiary Alcohol Grignard_Start->Grignard_Product Barbier_Start Ketone + Alkyl Halide + Metal Barbier_Product Tertiary Alcohol Barbier_Start->Barbier_Product Ester_Start Ester + 2 eq. Grignard Reagent Ester_Product Tertiary Alcohol Ester_Start->Ester_Product

Caption: Comparison of synthetic pathways to tertiary alcohols.

Conclusion

The Grignard reaction remains a robust and widely employed method for the synthesis of this compound and other tertiary alcohols. While theoretical yields provide an important benchmark, experimental yields are invariably lower due to practical considerations. A thorough understanding of the experimental protocol and potential side reactions is crucial for optimizing the yield and purity of the final product. Alternative methods, such as the Barbier reaction or the use of ester starting materials, offer additional synthetic flexibility and may be advantageous under specific circumstances. The choice of synthetic route should be guided by factors such as the availability of starting materials, desired scale of the reaction, and considerations of reaction conditions and environmental impact.

References

Biological activity of 5-Ethylnonan-5-ol derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has revealed no available data on the biological activity of 5-Ethylnonan-5-ol or any of its derivatives.

Similarly, a thorough search for derivatives of this compound and their potential biological activities yielded no relevant results. The scientific literature is devoid of studies on the synthesis of this compound derivatives for the purpose of biological evaluation.

One search result mentioned 5-Ethyl-2-nonanol, a structurally different compound, as an intermediate in pharmaceutical and agrochemical synthesis. However, this information is not applicable to this compound.

At present, there is a significant knowledge gap regarding the biological profile of this compound and its derivatives. Without any foundational data on the parent compound, the scientific community has not explored the synthesis and biological screening of its derivatives. Therefore, a comparison guide on the biological activity of this compound derivatives versus the parent compound cannot be created. Further research is required to first determine if this compound possesses any biological activity before any investigation into its derivatives can be meaningfully undertaken.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Ethylnonan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 5-Ethylnonan-5-ol is paramount in a laboratory setting. This guide provides immediate, actionable information for the safe handling and disposal of this chemical.

Key Safety and Disposal Information

Based on data for related long-chain alcohols, this compound is anticipated to be a combustible liquid that can cause skin and eye irritation.[1] Furthermore, isomers such as 5-ethyl-2-nonanol (B92646) are classified as toxic to aquatic life with long-lasting effects, suggesting that this compound should be treated as hazardous waste.[2][3]

Immediate Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1]

  • Handle the chemical in a well-ventilated area to avoid inhalation of any potential vapors.

  • Keep away from heat, sparks, open flames, and other ignition sources as it is likely a combustible liquid.[1]

  • In case of skin contact, wash thoroughly with soap and water.[1]

  • In case of eye contact, rinse cautiously with water for several minutes.[1]

Quantitative Data for Related Isomers

The following table summarizes key quantitative data for isomers of this compound, which can be used to infer its properties in the absence of specific data.

Property5-ethyl-2-nonanol5-Nonanol
Molecular Formula C11H24OC9H20O
Molecular Weight 172.31 g/mol 144.26 g/mol
Flash Point 99.2 °C79.5 °C (estimated)
Water Solubility Limited461 mg/L @ 15 °C
GHS Hazard Statements H411: Toxic to aquatic life with long lasting effectsH227: Combustible liquid, H315: Causes skin irritation, H319: Causes serious eye irritation

Data sourced from various chemical databases and safety data sheets.

Step-by-Step Disposal Protocol

The proper disposal of this compound should always be in accordance with federal, state, and local regulations, as well as institutional guidelines. The following protocol provides a general framework for its disposal as a hazardous chemical waste.

1. Waste Identification and Segregation:

  • Classification: Treat this compound as a hazardous waste. Due to its likely properties as a combustible liquid and potential aquatic toxicity, it should not be disposed of down the drain or in regular trash.

  • Segregation: Collect waste this compound in a dedicated, properly labeled waste container. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials should be kept separate to avoid dangerous reactions.

2. Waste Collection and Storage:

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container should be in good condition and clearly labeled as "Hazardous Waste" with the full chemical name "this compound".

  • Labeling: The label should also include the date when the waste was first added to the container and any other information required by your institution.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation. The storage area should be well-ventilated and away from sources of ignition.

3. Disposal Request and Pickup:

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.

  • Documentation: Follow all institutional procedures for documenting the waste, which may include filling out a hazardous waste manifest.

4. Decontamination of Empty Containers:

  • Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • Rinsate Disposal: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.

  • Container Disposal: Once properly decontaminated, the empty container can typically be disposed of as non-hazardous waste. Deface the original label before disposal.

Experimental Protocol: Waste Characterization (When Required)

In some instances, particularly for large quantities or mixed waste streams, analytical testing may be required to confirm the hazardous characteristics of the waste. Common methods for the analysis of alcohols in waste samples include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying and quantifying specific organic compounds, including long-chain alcohols, in a complex mixture.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation and quantification of alcohols, particularly when derivatization is employed to enhance detection.

A general procedure for waste sample analysis using GC-MS would involve:

  • Sample Preparation: Dilution of the waste sample in a suitable solvent.

  • Injection: Introduction of the prepared sample into the GC.

  • Separation: The components of the sample are separated based on their boiling points and interactions with the chromatographic column.

  • Detection and Quantification: The mass spectrometer identifies the separated components based on their mass-to-charge ratio, and the detector quantifies the amount of each component.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Generation of This compound Waste is_hazardous Is the waste considered hazardous? start->is_hazardous collect_hw Collect in a labeled Hazardous Waste Container is_hazardous->collect_hw Yes (Assumed) dispose_non_haz Consult EHS for Non-Hazardous Disposal Options (Unlikely for this chemical) is_hazardous->dispose_non_haz No store_saa Store in Satellite Accumulation Area collect_hw->store_saa contact_ehs Contact EHS for Disposal Pickup store_saa->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet when available.

References

Essential Safety and Logistics for Handling 5-Ethylnonan-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Ethylnonan-5-ol was located. The following safety recommendations are based on the SDS for the closely related chemical, 5-Nonanol. Due to the structural similarity, the hazards are expected to be comparable. Always handle with caution and in accordance with your institution's safety protocols.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.

Key Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₁H₂₄O
Molecular Weight 172.31 g/mol
Appearance Clear, Colourless Liquid[1]
Physical State Liquid[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to be a combustible liquid that can cause skin and serious eye irritation, based on data for 5-Nonanol.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risk.

HazardRequired PPE
Skin Irritation Chemical-resistant gloves (e.g., nitrile, neoprene), Lab coat or chemical-resistant apron
Eye Irritation Safety glasses with side shields or chemical splash goggles
Inhalation Use in a well-ventilated area or with a chemical fume hood
Combustible Liquid Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.
  • Clear the workspace of any unnecessary equipment or ignition sources.[1]
  • Verify that an emergency eyewash station and safety shower are accessible.
  • Assemble all necessary glassware and equipment for the experiment.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat or chemical-resistant apron.
  • Wear safety glasses with side shields or chemical splash goggles.
  • Don chemical-resistant gloves.

3. Aliquoting and Dispensing:

  • Perform all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.
  • Use appropriate glassware (e.g., graduated cylinders, pipettes) for accurate measurement.
  • Avoid direct contact with the liquid.[1]

4. Post-Handling and Decontamination:

  • Wipe down the work surface with an appropriate solvent to remove any residual contamination.
  • Thoroughly wash hands with soap and water after handling is complete.[1]
  • Remove and properly store or dispose of PPE.

Emergency Procedures

SituationAction
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1]
Spill Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for proper disposal.
Fire Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect in a clearly labeled, sealed, and compatible waste container.

  • Solid Waste: Contaminated materials (e.g., gloves, absorbent pads) should be placed in a sealed, labeled hazardous waste bag or container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Clear Workspace of Ignition Sources prep1->prep2 prep3 Ensure Access to Eyewash/Shower prep2->prep3 ppe1 Don Lab Coat/Apron prep3->ppe1 ppe2 Wear Safety Goggles ppe1->ppe2 ppe3 Wear Chemical-Resistant Gloves ppe2->ppe3 handling1 Work in Fume Hood ppe3->handling1 handling2 Aliquot and Dispense handling1->handling2 post1 Decontaminate Work Surface handling2->post1 post2 Wash Hands post1->post2 post3 Properly Remove PPE post2->post3 disp1 Collect Liquid Waste post3->disp1 disp2 Collect Solid Waste disp1->disp2 disp3 Dispose via EHS disp2->disp3

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.